molecular formula C22H20ClF2N3O2 B10800525 A-1165442

A-1165442

Katalognummer: B10800525
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: VJJGAJAUECQWSZ-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A-1165442 is a useful research compound. Its molecular formula is C22H20ClF2N3O2 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJGAJAUECQWSZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-1165442: A Selective TRPV1 Antagonist for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands like capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of calcium and sodium ions, triggering membrane depolarization and the transmission of pain signals.[1][2][3] This central role in nociception has positioned TRPV1 as a key therapeutic target for the development of novel analgesics. A-1165442 is a potent, selective, and orally bioavailable antagonist of the TRPV1 receptor that has demonstrated significant efficacy in preclinical models of pain, particularly osteoarthritis.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the characterization of this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor.[4][7] It binds to the receptor, preventing the conformational changes induced by agonists like capsaicin, thereby blocking the influx of cations and subsequent neuronal signaling.[1][3] A key characteristic of this compound is its modality-selective antagonism. While it potently blocks activation by capsaicin, it only partially inhibits acid-evoked responses.[4][5][7] This profile is significant because first-generation TRPV1 antagonists that blocked all modes of activation were associated with side effects such as hyperthermia. The partial sparing of proton-induced activation by this compound is thought to contribute to its temperature-neutral profile observed in preclinical studies.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

Assay TypeSpeciesAgonistParameterValueReference
FLIPR (Calcium Flux)HumanCapsaicinIC509 nM[4][7]
FLIPR (Calcium Flux)RatCapsaicinIC5035 nM
Whole-Cell Patch ClampRat DRG NeuronsCapsaicinIC502.7 nM
FLIPR (Calcium Flux)HumanAcid (pH 5.0)% Blockade (at 30 µM)62%[4][7]
FLIPR (Calcium Flux)RatAcid (pH 5.0)% Blockade (at 11 µM)14%

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesEndpointParameterValueReference
Capsaicin-induced Nocifensive BehaviorsRatPrevention of behaviorsED509.5 µmol/kg (oral)[4]
Osteoarthritis Pain (MIA model)RatGrip force improvementED5035 µmol/kg (single dose)[4]

Table 3: Selectivity Profile of this compound

TargetSelectivity vs. hTRPV1NotesReference
TRPA1, TRPM8, TRPV2, TRPV3>100-foldEvaluated against other members of the TRP family.[4][7]
P2X2/3, Cav2.2, Nav channels, KCNQ2/3>100-foldEvaluated against other receptors in peripheral sensory neurons.[4][7]
Broad Receptor Panel (74 targets)Minimal cross-reactivityEvaluated at 10 µM in a CEREP panel.[4][7]

Experimental Protocols

In Vitro Assays

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.[7]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression of TRPV1, HEK293 cells are transfected with a plasmid encoding human or rat TRPV1 using a commercially available lipid-based transfection reagent according to the manufacturer's protocol. Stable cell lines expressing TRPV1 are also frequently used.

2. Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Flux:

  • Principle: This assay measures changes in intracellular calcium concentration upon channel activation.

  • Procedure:

    • HEK293 cells stably expressing TRPV1 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

    • The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a physiological buffer for a specified time (typically 30-60 minutes) at 37°C.

    • After loading, the dye solution is removed, and the cells are washed with buffer.

    • This compound or vehicle is added to the wells and incubated for a predetermined period.

    • The plate is then placed in a FLIPR instrument, and baseline fluorescence is measured.

    • An agonist solution (e.g., capsaicin or an acidic buffer) is added, and the change in fluorescence intensity is monitored over time.

    • Data are analyzed to determine the concentration-response curve and calculate the IC50 value for this compound.

3. Whole-Cell Patch Clamp Electrophysiology:

  • Principle: This technique allows for the direct measurement of ion channel currents.

  • Procedure:

    • Dorsal Root Ganglion (DRG) neurons are isolated from rats and cultured for a short period. Alternatively, HEK293 cells expressing TRPV1 can be used.

    • A glass micropipette with a small tip diameter is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

    • The membrane patch is then ruptured by applying gentle suction, establishing a whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • TRPV1 currents are evoked by the application of capsaicin in the extracellular solution.

    • The effect of this compound is determined by perfusing the cells with a solution containing both capsaicin and the antagonist at various concentrations.

    • The reduction in current amplitude is measured to determine the IC50.

In Vivo Assays

1. Capsaicin-Induced Nocifensive Behaviors in Rats:

  • Principle: This model assesses the ability of a compound to block the acute pain response induced by a TRPV1 agonist.

  • Procedure:

    • Male Sprague-Dawley rats are acclimated to the testing environment.

    • This compound or vehicle is administered orally at various doses.

    • After a predetermined time (e.g., 1 hour), a solution of capsaicin is injected into the plantar surface of one hind paw.

    • The animals are then observed for a set period (e.g., 5-10 minutes), and the number of nocifensive behaviors (e.g., flinching, licking, or lifting of the injected paw) is recorded.

    • The dose-dependent inhibition of these behaviors is used to calculate the ED50.

2. Monoiodoacetate (MIA)-Induced Osteoarthritis Pain Model in Rodents:

  • Principle: Intra-articular injection of MIA induces joint damage and pain behaviors that mimic osteoarthritis.

  • Procedure:

    • Under brief anesthesia, male Lewis rats receive an intra-articular injection of MIA into one knee joint.

    • Pain-related behaviors are allowed to develop over a period of several days to weeks.

    • Pain assessment is performed using methods such as measuring grip strength of the affected limb. A decrease in grip strength indicates pain.

    • This compound or vehicle is administered orally, and grip strength is measured at various time points post-dosing.

    • The dose-dependent improvement in grip strength is used to determine the ED50.

Visualizations

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat (>42°C) Heat (>42°C) Heat (>42°C)->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca2_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal A1165442 This compound (Antagonist) A1165442->TRPV1

Caption: TRPV1 Signaling Pathway and Inhibition by this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Seed HEK293-TRPV1 cells in 384-well plate A2 Incubate overnight A1->A2 B1 Load cells with calcium-sensitive dye A2->B1 B2 Incubate B1->B2 B3 Add this compound or vehicle B2->B3 B4 Incubate B3->B4 B5 Measure baseline fluorescence (FLIPR) B4->B5 B6 Add agonist (e.g., Capsaicin) B5->B6 B7 Measure fluorescence change B6->B7 C1 Generate concentration- response curve B7->C1 C2 Calculate IC50 C1->C2

Caption: In Vitro FLIPR Experimental Workflow.

In_Vivo_Workflow cluster_prep Animal Preparation & Dosing cluster_induction Nociceptive Challenge cluster_assessment Behavioral Assessment cluster_analysis Data Analysis A1 Acclimate rats to testing environment A2 Administer this compound or vehicle (oral) A1->A2 B1 Inject capsaicin into hind paw A2->B1 1 hr post-dose C1 Observe and record nocifensive behaviors (flinching, licking) B1->C1 Observe for 5-10 min D1 Analyze dose-dependent inhibition of behaviors C1->D1 D2 Calculate ED50 D1->D2

Caption: In Vivo Capsaicin-Induced Nociception Workflow.

Conclusion

This compound is a potent and selective TRPV1 antagonist with a favorable preclinical profile. Its modality-selective antagonism, particularly the partial blockade of acid-evoked responses, distinguishes it from earlier TRPV1 antagonists and likely contributes to its lack of hyperthermic side effects. The robust efficacy demonstrated in rodent models of inflammatory and osteoarthritis pain highlights its potential as a therapeutic agent for pain management. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of pain and analgesia, facilitating further investigation into the therapeutic potential of TRPV1 antagonism.

References

A-1165442: A Technical Whitepaper on a Novel, Temperature-Neutral TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery and synthesis of A-1165442, a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This compound is a significant compound in the field of non-opioid analgesics due to its efficacy in preclinical pain models and its unique "temperature-neutral" profile, which circumvents the hyperthermia associated with first-generation TRPV1 antagonists. This guide details the quantitative data, experimental protocols for its synthesis and biological evaluation, and the signaling pathways involved in its mechanism of action.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers. Its central role in pain signaling has made it a compelling target for the development of novel analgesics. However, the clinical advancement of early TRPV1 antagonists was hampered by the on-target side effect of hyperthermia.

This compound, with the chemical name (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea, was discovered as a second-generation TRPV1 antagonist that effectively blocks capsaicin-induced activation without significantly affecting core body temperature.[1][2] This unique pharmacological profile suggests a more nuanced interaction with the TRPV1 channel, making it a valuable tool for research and a promising lead for the development of safer pain therapeutics.

Quantitative Data

The biological activity and pharmacokinetic profile of this compound have been characterized in a variety of in vitro and in vivo systems. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Biological Activity of this compound
ParameterSpeciesValueAssayReference
IC50 (TRPV1 Antagonism) Human9 nMCapsaicin-induced calcium flux (FLIPR)[3]
Selectivity Various>100-fold vs. TRPA1, TRPM8, TRPV2, TRPV3Cellular assays[3]
Acid-Evoked Response Human62% block at 30 µMCellular assay[3]
Table 2: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis Pain
ParameterValueModelReference
ED50 (Capsaicin-induced nocifensive behaviors) 9.5 µmol/kg (oral)Rat[3]
ED50 (Grip force) 35 µmol/kg (oral, 1h post-dose)Rat[3]
Table 3: Pharmacokinetic Profile of this compound
SpeciesDoseCmaxTmaxBioavailability
Rat10 mg/kg (oral)420 ng/mL (970 nM)2 hNot explicitly stated
DogNot specifiedNot specifiedNot specifiedNot explicitly stated

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: (R)-4-amino-7-chloro-2,2-bis(fluoromethyl)chroman and 5-amino-3-methylisoquinoline, followed by their coupling to form the final urea linkage.

Synthesis of (R)-4-amino-7-chloro-2,2-bis(fluoromethyl)chroman:

  • Step 1: Friedel-Crafts acylation of 3-chlorophenol. 3-chlorophenol is reacted with 3,3-difluoro-2-(fluoromethyl)-2-hydroxypropanoic acid in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 1-(4-chloro-2-hydroxyphenyl)-3,3-difluoro-2-(fluoromethyl)propan-1-one.

  • Step 2: Intramolecular cyclization. The resulting ketone is treated with a base (e.g., potassium carbonate) to induce an intramolecular cyclization, forming 7-chloro-2,2-bis(fluoromethyl)chroman-4-one.

  • Step 3: Asymmetric reduction. The chromanone is asymmetrically reduced using a chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine and borane) to afford (R)-7-chloro-2,2-bis(fluoromethyl)chroman-4-ol.

  • Step 4: Conversion to the amine. The alcohol is converted to the corresponding amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or through conversion to an azide followed by reduction, to yield (R)-4-amino-7-chloro-2,2-bis(fluoromethyl)chroman.

Synthesis of 5-amino-3-methylisoquinoline:

  • Step 1: Bischler-Napieralski reaction. A suitable N-acyl-β-arylethylamine precursor is cyclized using a dehydrating agent (e.g., phosphorus oxychloride) to form a dihydroisoquinoline intermediate.

  • Step 2: Aromatization. The dihydroisoquinoline is aromatized to the corresponding isoquinoline using a dehydrogenating agent (e.g., palladium on carbon).

  • Step 3: Introduction of the amino group. A nitro group is introduced at the 5-position via nitration, followed by reduction (e.g., using tin(II) chloride or catalytic hydrogenation) to yield 5-amino-3-methylisoquinoline.

Final Urea Formation:

  • (R)-4-amino-7-chloro-2,2-bis(fluoromethyl)chroman is reacted with triphosgene to form an isocyanate intermediate in situ.

  • This is followed by the addition of 5-amino-3-methylisoquinoline to form the final product, (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (this compound).

In Vitro TRPV1 Antagonism Assay (FLIPR)

The potency of this compound as a TRPV1 antagonist is determined using a Fluorometric Imaging Plate Reader (FLIPR) assay that measures changes in intracellular calcium concentration.[4]

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are used.

  • Procedure:

    • Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • This compound is added to the wells at various concentrations and incubated.

    • The TRPV1 agonist, capsaicin, is added to stimulate the channel.

    • The change in fluorescence, corresponding to the influx of calcium, is measured by the FLIPR instrument.

  • Data Analysis: The IC50 value is calculated by plotting the inhibition of the capsaicin-induced calcium response against the concentration of this compound.

In Vivo Osteoarthritis Pain Model (MIA)

The analgesic efficacy of this compound is evaluated in a rat model of osteoarthritis pain induced by the intra-articular injection of monosodium iodoacetate (MIA).[1][5]

  • Model Induction:

    • Rats are anesthetized, and the knee joint is shaved and sterilized.

    • A single intra-articular injection of MIA (e.g., 1-2 mg in saline) is administered into the knee joint. This induces cartilage degradation and inflammation, leading to pain-like behaviors.

  • Behavioral Assessment:

    • Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli are measured using von Frey filaments.

    • Weight-Bearing Deficit: The distribution of weight between the hind limbs is assessed using an incapacitance tester.

  • Drug Administration: this compound is administered orally at various doses, and its effect on the pain-related behaviors is measured at different time points post-dosing.

  • Data Analysis: The ED50 value is determined from the dose-response curve for the reversal of pain-like behaviors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRPV1 signaling pathway and the general workflow for the discovery and characterization of this compound.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activates Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Activates Protons (Acid) Protons (Acid) Protons (Acid)->TRPV1 Activates Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx Depolarization Depolarization Ca2+ Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Pain Signal Pain Signal Action Potential->Pain Signal This compound This compound This compound->TRPV1 Antagonizes

TRPV1 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Characterization HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID Lead_Opt Lead Optimization (SAR) Lead_ID->Lead_Opt A1165442 This compound Identified Lead_Opt->A1165442 In_Vitro In Vitro Assays (Potency, Selectivity) A1165442->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Rat, Dog) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Osteoarthritis Pain Model) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox

General workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of TRPV1 antagonists for the treatment of pain. Its potent and selective antagonism of TRPV1, coupled with its favorable "temperature-neutral" profile, addresses the key liability of first-generation compounds in this class. The detailed synthetic route and the robust preclinical data package make this compound a valuable pharmacological tool for further investigation of TRPV1 biology and a promising scaffold for the design of future non-opioid analgesics. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and potential of this compound.

References

A-1165442: An In-Depth Technical Guide to its Selectivity for Human TRPV1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1165442 is a potent, orally bioavailable, and competitive antagonist of the human Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and acidic conditions. Its role in pain signaling pathways has made it a significant target for the development of novel analgesics. This compound has demonstrated analgesic efficacy in rodent models of osteoarthritis pain.[3] A critical aspect of its preclinical profile is its high selectivity for TRPV1, which is crucial for minimizing off-target effects. This technical guide provides a comprehensive overview of the selectivity of this compound for human TRPV1 channels, including quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been assessed against other members of the TRP channel family and a broader panel of receptors and enzymes. The following tables summarize the available quantitative data.

Table 1: Potency of this compound at Human TRPV1
TargetAssay TypeAgonistIC50 (nM)Reference
Human TRPV1Capsaicin-induced Calcium FluxCapsaicin9[1][2]
Table 2: Selectivity of this compound against other TRP Channels

This compound exhibits excellent selectivity for TRPV1 over other TRP channels.[1][4] While specific IC50 values are not publicly available in the reviewed literature, the compound has been reported to have greater than 100-fold selectivity for human TRPV1 over the tested TRP channels.[1][4]

Off-Target ChannelSelectivity Fold (> vs. hTRPV1)
TRPA1>100
TRPM8>100
TRPV2>100
TRPV3>100
Table 3: Broader Off-Target Screening

This compound was evaluated for off-target activity in a broad screening panel of cell-surface receptors, ion channels, and enzymes. The compound showed minimal cross-reactivity at a high concentration, indicating a favorable selectivity profile.

Screening PanelNumber of TargetsConcentration Tested (µM)Outcome
CEREP Panel7410Minimal cross-reactivity[1][4]

Note: Specific percentage inhibition values for the individual targets within the CEREP panel are not publicly available in the reviewed literature.

Experimental Protocols

The primary assay used to determine the potency and selectivity of this compound is the capsaicin-induced calcium flux assay in a recombinant cell line expressing human TRPV1.

Capsaicin-Induced Calcium Flux Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This protocol outlines the key steps for assessing the antagonist activity of this compound at the human TRPV1 channel.

1. Cell Culture and Plating:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 (hTRPV1-HEK293).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Zeocin) to maintain TRPV1 expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: For the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density to achieve 80-90% confluency on the day of the experiment.

2. Compound Preparation:

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to generate a concentration-response curve. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid affecting cell viability.

3. Calcium Flux Assay:

  • Dye Loading:

    • Prepare a dye loading solution using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM, or a FLIPR Calcium Assay Kit) in a physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS) containing 20 mM HEPES. An anion-exchange inhibitor like probenecid may be included to prevent dye leakage from the cells.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • Compound Incubation:

    • After incubation, wash the cells with the assay buffer to remove excess dye.

    • Add the prepared dilutions of this compound (or vehicle control) to the respective wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the TRPV1 channels.

  • FLIPR Measurement:

    • Place the cell plate and a compound plate containing the capsaicin agonist into the FLIPR instrument.

    • The FLIPR instrument will first measure the baseline fluorescence.

    • It will then add a specific concentration of capsaicin (typically an EC80 concentration to elicit a robust response) to all wells.

    • The instrument will immediately begin to kinetically measure the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon TRPV1 activation.

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the intracellular calcium concentration.

    • The antagonist effect of this compound is determined by its ability to inhibit the capsaicin-induced fluorescence increase.

    • The data are normalized to the response of the vehicle control.

    • The IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximal capsaicin response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualizations

TRPV1 Signaling and Competitive Antagonism by this compound

The following diagram illustrates the activation of the TRPV1 channel by capsaicin and its competitive inhibition by this compound.

TRPV1_Antagonism cluster_membrane Cell Membrane cluster_intra Intracellular TRPV1_closed TRPV1 (Closed) TRPV1_closed->TRPV1_closed TRPV1_open TRPV1 (Open) TRPV1_closed->TRPV1_open Activation Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx A1165442 This compound A1165442->TRPV1_closed Competitively Binds Capsaicin Capsaicin Capsaicin->TRPV1_closed Binds Depolarization Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal Depolarization->Pain_Signal

Caption: Competitive antagonism of TRPV1 by this compound.

Experimental Workflow for Calcium Flux Assay

This diagram outlines the logical flow of the FLIPR-based calcium flux assay for determining the potency of TRPV1 antagonists.

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Plate hTRPV1-HEK293 Cells Dye_Loading Load Cells with Calcium Dye Cell_Plating->Dye_Loading Compound_Prep Prepare this compound Dilutions Compound_Incubation Incubate with this compound Compound_Prep->Compound_Incubation Dye_Loading->Compound_Incubation FLIPR_Reading FLIPR Measurement (Baseline & Agonist Addition) Compound_Incubation->FLIPR_Reading Data_Normalization Normalize Fluorescence Data FLIPR_Reading->Data_Normalization IC50_Calculation Calculate IC50 Value Data_Normalization->IC50_Calculation

Caption: Workflow for the FLIPR-based calcium flux assay.

References

A-1165442: A Temperature-Neutral TRPV1 Antagonist for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Temperature-Sparing Profile of a Novel Analgesic Candidate

Introduction

A-1165442 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in the peripheral nervous system.[1] Unlike first-generation TRPV1 antagonists that were fraught with the on-target side effect of hyperthermia, this compound exhibits a temperature-neutral profile in preclinical species.[1][2] This whitepaper provides a comprehensive technical overview of the data supporting the temperature-sparing effects of this compound, detailed experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the fields of pain, pharmacology, and neuroscience.

Quantitative Data Summary

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Pharmacology of this compound
ParameterSpecies/Cell LineValueDescription
IC50 vs. Capsaicin Human TRPV1 (HEK293 cells)9 nMPotency in blocking capsaicin-induced calcium flux.[1]
Acid-Evoked Response Human TRPV162% block at 30 µMIncomplete blockade of acid (proton)-induced channel activation.[1]
Selectivity Various TRP channels and other receptors>100-foldHigh selectivity against TRPA1, TRPM8, TRPV2, TRPV3, P2X2/3, Cav2.2, Nav channels, and KCNQ2/3.[1]
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
ParameterSpeciesED50Corresponding Plasma Concentration
Capsaicin-Induced Nocifensive Behavior Rat9.5 µmol/kg (oral)420 ng/mL (970 nM)[1]
Grip Force (Osteoarthritis Model) Rat35 µmol/kg (oral, 1h post-dose)Not reported

No significant changes in core body temperature were observed in conscious rats or dogs dosed with this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the temperature-neutral effects of this compound.

In Vitro: FLIPR Assay for TRPV1 Antagonism

The potency of this compound against capsaicin-induced TRPV1 activation was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay.[1]

Objective: To measure the inhibition of capsaicin-induced intracellular calcium influx in HEK293 cells stably expressing human TRPV1.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPV1 gene are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period at 37°C.

  • Compound Incubation: this compound is serially diluted and added to the wells, followed by an incubation period to allow for target engagement.

  • Agonist Challenge: A solution of capsaicin is added to the wells to stimulate TRPV1 channels.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the capsaicin-induced response against the concentration of this compound.

In Vivo: Core Body Temperature Assessment in Dogs

To assess the effect of this compound on core body temperature, a telemetric monitoring study was conducted in conscious male beagle dogs.[1]

Objective: To continuously monitor the core body temperature of dogs following oral administration of this compound.

Methodology:

  • Animal Instrumentation: Male beagle dogs are surgically implanted with telemetry transmitters capable of monitoring and transmitting core body temperature data. A recovery period is allowed post-surgery.

  • Dosing: On the day of the experiment, dogs receive a single oral dose of either vehicle, a reference compound, or this compound (100 µmol/kg).

  • Data Acquisition: Core body temperature is recorded every 5 minutes for the duration of the study. The data is transmitted wirelessly to a receiver and recorded on a computer.

  • Data Analysis: The recorded temperature data is averaged over 15-minute and 1-hour intervals and plotted over time to visualize any changes from baseline.

In Vivo: Capsaicin-Induced Nocifensive Behavior in Rats

This model is used to evaluate the in vivo analgesic efficacy of TRPV1 antagonists.[1]

Objective: To determine the dose-dependent effect of orally administered this compound on capsaicin-induced pain-like behaviors in rats.

Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

  • Compound Administration: Rats are orally dosed with either vehicle or varying doses of this compound.

  • Capsaicin Challenge: At a predetermined time after compound administration, a small volume of capsaicin solution is injected into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately following the capsaicin injection, the rat is placed in an observation chamber, and the cumulative time spent licking, lifting, or flinching the injected paw is recorded for a defined period (e.g., 5 minutes).

  • Data Analysis: The ED50 is calculated as the dose of this compound that produces a 50% reduction in the nocifensive behaviors compared to the vehicle-treated group.

Signaling Pathways and Mechanism of Temperature Neutrality

The hyperthermic effect of first-generation TRPV1 antagonists is believed to result from the blockade of tonically active TRPV1 channels in the periphery that contribute to the maintenance of normal body temperature. This blockade leads to a disinhibition of cold-defense mechanisms, resulting in an elevation of core body temperature.

This compound's temperature-neutral profile is attributed to its mode-selective antagonism of TRPV1. While it potently blocks activation by the exogenous ligand capsaicin, it only partially blocks activation by protons (low pH).[1] This differential activity is thought to spare the tonic, proton-mediated activation of TRPV1 that is crucial for normal thermoregulation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways.

TRPV1 Activation and Downstream Signaling cluster_stimuli TRPV1 Agonists cluster_channel TRPV1 Channel cluster_effects Physiological Effects Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Pain Pain Sensation TRPV1->Pain Depolarization of Nociceptors Thermoregulation Thermoregulation TRPV1->Thermoregulation Tonic Activation

Figure 1: General overview of TRPV1 activation by various stimuli leading to pain and thermoregulation.

Mechanism of Polymodal vs. Mode-Selective TRPV1 Antagonism cluster_antagonists TRPV1 Antagonists cluster_pathways TRPV1 Activation Modes cluster_outcomes Thermoregulatory Outcome Polymodal Polymodal Antagonist (e.g., 1st Generation) Capsaicin_Pathway Capsaicin Activation Polymodal->Capsaicin_Pathway Blocks Heat_Pathway Heat Activation Polymodal->Heat_Pathway Blocks Proton_Pathway Proton Activation Polymodal->Proton_Pathway Blocks Hyperthermia Hyperthermia Polymodal->Hyperthermia ModeSelective This compound (Mode-Selective) ModeSelective->Capsaicin_Pathway Blocks ModeSelective->Proton_Pathway Partially Blocks TemperatureNeutral Temperature Neutral ModeSelective->TemperatureNeutral Proton_Pathway->Hyperthermia If Blocked Proton_Pathway->TemperatureNeutral If Partially Blocked

Figure 2: Differential effects of polymodal and mode-selective TRPV1 antagonists on thermoregulation.

Conclusion

This compound represents a significant advancement in the development of TRPV1 antagonists for the treatment of pain. Its unique mode-selective mechanism of action, characterized by potent blockade of capsaicin-induced activation and only partial inhibition of proton-induced activation, allows for effective analgesia without the hyperthermic side effects that have limited the clinical utility of earlier compounds in this class.[1][2] The preclinical data strongly support the temperature-neutral profile of this compound, making it a promising candidate for further development. While clinical data on the temperature effects of this compound in humans are not yet available, the preclinical findings suggest a favorable safety profile in this regard. Further investigation is warranted to fully elucidate its therapeutic potential in various pain states.

References

A-1165442: A Technical Guide to its Role in Nociception Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of A-1165442, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It details its mechanism of action, its efficacy in preclinical models of pain, and the experimental protocols used for its characterization, providing a comprehensive resource for researchers in the field of nociception and pain drug development.

Core Compound Profile: this compound

This compound is a small molecule that acts as a competitive antagonist at the TRPV1 receptor, an ion channel known for its critical role in pain perception.[1] The activation of TRPV1 by noxious stimuli such as heat, acid, and capsaicin leads to the transmission of pain signals.[2] By blocking this receptor, this compound effectively mitigates pain responses in various preclinical models.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of this compound

TargetAgonistAssay TypeParameterValueSpecies
TRPV1CapsaicinNot SpecifiedIC509 nMHuman
TRPV1Acid (pH not specified)Not Specified% Blockade62% at 30 µMNot Specified

Table 2: In Vivo Efficacy of this compound in Rat Models

Pain ModelAdministration RouteParameterValue
Capsaicin-induced Nocifensive BehaviorsOralED509.5 µmol/kg
OsteoarthritisOral (single dose)ED5035 µmol/kg

Table 3: Selectivity Profile of this compound

TargetResult
TRPA1, TRPM8, TRPV2, TRPV3>100-fold selectivity
P2X2/3, Cav2.2, Nav channels, KCNQ2/3>100-fold selectivity
Broad panel of 74 other receptors, ion channels, and enzymes (at 10 µM)Minimal cross-reactivity

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the evaluation process for this compound, the following diagrams are provided.

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway in Nociception cluster_stimuli Noxious Stimuli cluster_sensitizers Inflammatory Mediators Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Activate Capsaicin Capsaicin Capsaicin->TRPV1 Activate Acid Acid (H+) Acid->TRPV1 Activate Bradykinin Bradykinin PKC PKC Bradykinin->PKC Sensitize Prostaglandins Prostaglandins PKA PKA Prostaglandins->PKA Sensitize Ca_influx Ca2+ Influx TRPV1->Ca_influx A1165442 This compound A1165442->TRPV1 Inhibit PKA->TRPV1 Sensitize PKC->TRPV1 Sensitize CaMKII CaMKII Ca_influx->CaMKII Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

TRPV1 Signaling Pathway in Nociception

Preclinical_Workflow Preclinical Evaluation of a TRPV1 Antagonist cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Potency Potency Assay (e.g., Electrophysiology) Selectivity Selectivity Screening (vs. other TRP channels & receptors) Potency->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization PK Pharmacokinetics Efficacy Efficacy Models (e.g., Capsaicin-induced pain, Osteoarthritis model) PK->Efficacy Safety Safety & Tolerability (e.g., Body Temperature) Efficacy->Safety Candidate Clinical Candidate Safety->Candidate Discovery Compound Discovery Discovery->Potency Lead_Optimization->PK

References

Initial Efficacy of A-1165442: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical guide on the initial efficacy studies of A-1165442, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's preclinical profile.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from these initial investigations.

Table 1: In Vitro Potency of this compound

TargetAssay TypeSpeciesAgonistIC50Reference
TRPV1FLIPR (Calcium Flux)HumanCapsaicin9 nM[1]
TRPV1FLIPR (Calcium Flux)RatCapsaicin35 nM[2]
TRPV1Whole-Cell Patch ClampRat DRG NeuronsCapsaicin2.7 nM[2]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis Pain

EndpointDosing RouteED50Time Point
Prevention of Capsaicin-Induced Nocifensive BehaviorsOral9.5 µmol/kg-
Grip ForceOral35 µmol/kg1 hour post-dosing

Table 3: Selectivity Profile of this compound

TargetSelectivity vs. TRPV1
TRPA1, TRPM8, TRPV2, TRPV3>100-fold
P2X2/3, Cav2.2, Nav channels, KCNQ2/3>100-fold
Broad Panel of 74 Receptors, Ion Channels, and EnzymesMinimal cross-reactivity at 10 µM

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the key experimental protocols employed in the initial efficacy studies of this compound.

In Vitro Assays

The potency of this compound in inhibiting capsaicin-induced TRPV1 activation was assessed using a Fluorometric Imaging Plate Reader (FLIPR) based calcium flux assay.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human or rat TRPV1 were cultured in appropriate media and seeded into 96- or 384-well black-wall, clear-bottom microplates. Cells were incubated overnight to allow for attachment.

  • Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified period at 37°C.

  • Compound Addition: this compound, at various concentrations, was added to the wells and pre-incubated for a defined time to allow for target engagement.

  • Agonist Stimulation and Signal Detection: The microplate was then placed in the FLIPR instrument. A baseline fluorescence reading was taken before the automated addition of the TRPV1 agonist, capsaicin. The change in intracellular calcium concentration, reflected by the fluorescence intensity, was monitored in real-time.

  • Data Analysis: The antagonist effect of this compound was quantified by measuring the inhibition of the capsaicin-induced calcium influx. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

To further characterize the inhibitory activity of this compound, whole-cell patch-clamp recordings were performed on dorsal root ganglion (DRG) neurons.

  • Neuron Preparation: DRG neurons were isolated from rats and cultured for a short period to allow for recovery and adherence to coverslips.

  • Recording Setup: Coverslips with adherent neurons were transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution. Borosilicate glass pipettes with a specific resistance were filled with an internal solution and used as recording electrodes.

  • Whole-Cell Configuration: A high-resistance "giga-seal" was formed between the pipette tip and the cell membrane. Subsequent application of gentle suction ruptured the membrane patch, establishing the whole-cell configuration, which allows for the measurement of transmembrane currents.

  • Data Acquisition: Neurons were voltage-clamped at a holding potential (e.g., -60 mV). Capsaicin was applied to elicit inward currents through TRPV1 channels. The effect of this compound was assessed by perfusing the antagonist at various concentrations prior to and during capsaicin application.

  • Analysis: The inhibition of the capsaicin-evoked current by this compound was measured, and IC50 values were determined from the concentration-response curve.

In Vivo Osteoarthritis Pain Model

The analgesic efficacy of this compound was evaluated in a chemically-induced rat model of osteoarthritis pain.

  • Induction of Osteoarthritis: Osteoarthritis was induced by a single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint of Sprague-Dawley rats. This leads to cartilage degradation and subsequent pain behaviors.

  • Drug Administration: this compound was formulated for oral administration. Dosing was performed at various concentrations to determine the dose-dependent effects.

  • Behavioral Assessments:

    • Capsaicin-Induced Nocifensive Behaviors: To confirm target engagement in vivo, the ability of orally administered this compound to block the nocifensive behaviors (e.g., flinching, licking) induced by a subsequent intraplantar injection of capsaicin was assessed.

    • Grip Force Measurement: Changes in weight-bearing, indicative of joint pain, were assessed using an incapacitance tester or grip force meter. The device measures the distribution of weight between the injured and contralateral limbs.

  • Data Analysis: The dose at which this compound produced a 50% reversal of the pain-related behavior (ED50) was calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the TRPV1 signaling pathway and the experimental workflows.

TRPV1 Signaling Pathway and Antagonism by this compound

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Activators cluster_sensitizers Sensitizing Inflammatory Mediators cluster_channel TRPV1 Channel cluster_downstream Downstream Effects Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat Heat (≥43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Bradykinin Bradykinin Bradykinin->TRPV1 Sensitization Prostaglandins Prostaglandins Prostaglandins->TRPV1 Sensitization NGF NGF NGF->TRPV1 Sensitization Ion_Influx Ca²⁺/Na⁺ Influx TRPV1->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal A1165442 This compound A1165442->TRPV1 Antagonism

TRPV1 activation pathway and the inhibitory action of this compound.
In Vitro Efficacy Testing Workflow

In_Vitro_Workflow cluster_flipr FLIPR Calcium Flux Assay cluster_patch Whole-Cell Patch Clamp f_cell_plating Plate TRPV1-expressing HEK293 cells f_dye_loading Load cells with calcium-sensitive dye f_cell_plating->f_dye_loading f_compound_add Add this compound f_dye_loading->f_compound_add f_agonist_add Add Capsaicin & measure fluorescence f_compound_add->f_agonist_add f_data_analysis Calculate IC50 f_agonist_add->f_data_analysis p_neuron_prep Isolate and culture rat DRG neurons p_whole_cell Establish whole-cell configuration p_neuron_prep->p_whole_cell p_compound_perf Perfuse with this compound p_whole_cell->p_compound_perf p_agonist_app Apply Capsaicin & record current p_compound_perf->p_agonist_app p_data_analysis Determine % inhibition and IC50 p_agonist_app->p_data_analysis

Workflow for the in vitro efficacy assessment of this compound.
In Vivo Osteoarthritis Pain Model Workflow

In_Vivo_Workflow start Start oa_induction Induce Osteoarthritis (MIA injection in rat knee) start->oa_induction drug_admin Oral Administration of this compound or Vehicle oa_induction->drug_admin behavioral_testing Behavioral Assessment drug_admin->behavioral_testing grip_force Grip Force Measurement behavioral_testing->grip_force Primary Endpoint capsaicin_challenge Capsaicin-Induced Nocifensive Behavior behavioral_testing->capsaicin_challenge Target Engagement data_analysis Data Analysis (Calculate ED50) grip_force->data_analysis capsaicin_challenge->data_analysis end End data_analysis->end

Experimental workflow for the in vivo efficacy evaluation in a rat model.

References

Methodological & Application

Application Notes: Dissolving A-1165442 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and technical data for the dissolution of A-1165442, a potent and selective TRPV1 antagonist, for use in in vitro experimental settings. Adherence to these guidelines is crucial for ensuring compound stability, solubility, and the reproducibility of experimental results.

1.0 Introduction to this compound

This compound is a potent, competitive, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, with an IC₅₀ of 9 nM for human TRPV1.[1] The TRPV1 channel is a critical mediator of pain and temperature sensation.[2] this compound exhibits excellent selectivity (>100-fold) over other TRP channel family members (TRPA1, TRPM8, TRPV2, TRPV3).[1] Due to its high potency and selectivity, it is a valuable tool for studying TRPV1-mediated signaling pathways in various research applications, particularly in pain and neuroinflammation research. Proper preparation of this compound solutions is the first step toward obtaining reliable and accurate data.

2.0 Solubility Data

This compound is a hydrophobic compound, and its solubility is highly dependent on the solvent system used. For in vitro experiments, a concentrated stock solution is typically prepared in an organic solvent, which is then further diluted to the final working concentration in aqueous cell culture media or buffer.

Solvent/Solvent SystemMaximum SolubilityMolar Concentration (Approx.)Application
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL231.56 mMIn Vitro Stock Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL5.79 mMIn Vivo Formulation
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL5.79 mMIn Vivo Formulation

Data sourced from MedchemExpress.[1][3]

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the compound. It is highly recommended to use newly opened, anhydrous-grade DMSO for the preparation of stock solutions.[1][4]

3.0 Experimental Protocols

3.1 Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which is essential for serial dilutions and minimizing the final concentration of organic solvent in the experimental medium.

Materials:

  • This compound powder

  • Anhydrous-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance and vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration and volume. The molecular weight of this compound is 431.84 g/mol .

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 431.84 g/mol * (1000 mg / 1 g) = 4.3184 mg

  • Weigh Compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Promote Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes. If precipitation or incomplete dissolution is observed, sonicate the solution in a water bath for 5-10 minutes.[1] Gentle warming (to 37°C) can also aid dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

3.2 Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into an aqueous medium for direct application to cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium or experimental buffer

  • Sterile tubes

Methodology:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. It is critical to add the stock solution to the medium (not vice-versa) and mix immediately and thoroughly to prevent precipitation.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines, but this should be empirically determined for your specific cell type by running a vehicle control.

  • Immediate Use: Use the final working solution immediately after preparation for best results.

4.0 Visualization of Mechanism of Action

4.1 this compound Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound solutions for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp In Vitro Assay A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D 10 mM Stock Solution in DMSO C->D E Thaw Stock Aliquot D->E Aliquot & Store at -80°C F Dilute in Pre-warmed Cell Culture Medium E->F G Final Working Solution (e.g., 1-100 nM) F->G H Treat Cells with Working Solution G->H I Add TRPV1 Agonist (e.g., Capsaicin) H->I J Measure Cellular Response (e.g., Ca2+ Influx) I->J

Caption: Workflow for preparing this compound solutions.

4.2 TRPV1 Signaling Pathway and Point of Inhibition

This compound acts by directly blocking the TRPV1 ion channel, preventing the influx of cations that leads to downstream nociceptive signaling.

G cluster_stimuli Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activate Heat Heat (>43°C) Heat->TRPV1 Activate Protons Protons (Acid) Protons->TRPV1 Activate Ca_Influx Ca2+ / Na+ Influx TRPV1->Ca_Influx A1165442 This compound A1165442->TRPV1 Inhibit Depolarization Membrane Depolarization Ca_Influx->Depolarization Signaling Pain Signaling (e.g., Substance P release) Depolarization->Signaling

Caption: this compound inhibits the activation of the TRPV1 channel.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of A-1165442, a potent and selective TRPV1 receptor antagonist, in rat models of nociception. The provided protocols are intended to serve as a guide and may require optimization for specific experimental conditions.

Introduction

This compound is a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in sensory neurons.[1][2] The activation of TRPV1 by various stimuli, including capsaicin, heat, and protons, leads to the influx of cations, depolarization of the neuronal membrane, and the sensation of pain. By blocking the TRPV1 receptor, this compound can effectively attenuate pain responses in various preclinical models. This document outlines the recommended dosages and detailed protocols for evaluating the analgesic efficacy of this compound in rats.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound in two key in vivo rat models of nociception.

Experiment Administration Route Dosage (ED₅₀) Species Effect
Capsaicin-Induced Nocifensive BehaviorOral9.5 µmol/kgRatPrevention of nocifensive behaviors
Grip Force TestOral (single dose)35 µmol/kgRatRobust increase in grip force

Signaling Pathway

This compound acts as a competitive antagonist at the TRPV1 receptor. The activation of TRPV1 by agonists like capsaicin initiates a cascade of intracellular signaling events. As a competitive antagonist, this compound binds to the same site on the TRPV1 receptor as agonists, thereby preventing their binding and inhibiting the subsequent downstream signaling pathways that lead to pain perception.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Receptor Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx opens Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 binds & activates A1165442 This compound (Antagonist) A1165442->TRPV1 binds & blocks PLC PLC Ca_Influx->PLC activates CaMKII CaMKII Ca_Influx->CaMKII activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_Influx->Downstream PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates PKC->TRPV1 sensitizes PKA PKA PKA->TRPV1 sensitizes CaMKII->TRPV1 sensitizes Pain Pain Perception Downstream->Pain

TRPV1 Signaling Pathway and Antagonist Action

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound in rats.

Oral Administration of this compound

This protocol describes the standard procedure for oral gavage in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water, or a solution of 1% DMSO and 1% Tween 80 in saline)

  • Rat gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the chosen vehicle. A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% methylcellulose or a solution containing a small percentage of DMSO and a surfactant like Tween 80.[3]

    • Suspend or dissolve this compound in the vehicle to the desired concentration. Ensure the solution is homogenous before administration.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

    • Once the needle has reached the predetermined depth, slowly administer the dosing solution.

    • Carefully withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress after the procedure.

Oral_Gavage_Workflow start Start prep_solution Prepare this compound Dosing Solution start->prep_solution weigh_rat Weigh Rat prep_solution->weigh_rat calculate_volume Calculate Dosing Volume (5-10 mL/kg) weigh_rat->calculate_volume restrain_rat Gently Restrain Rat calculate_volume->restrain_rat measure_needle Measure Gavage Needle (Nose to Last Rib) restrain_rat->measure_needle insert_needle Insert Gavage Needle into Esophagus measure_needle->insert_needle administer_dose Slowly Administer Dosing Solution insert_needle->administer_dose withdraw_needle Withdraw Needle administer_dose->withdraw_needle monitor_animal Monitor Animal withdraw_needle->monitor_animal end End monitor_animal->end

Oral Gavage Experimental Workflow
Capsaicin-Induced Nocifensive Behavior Assay

This assay is used to evaluate the ability of this compound to block pain responses induced by the TRPV1 agonist, capsaicin.

Materials:

  • This compound dosing solution

  • Capsaicin solution (e.g., 10 µg in 10 µL of vehicle - saline containing 5% ethanol and 5% Tween 80)

  • Observation chambers with a clear floor

  • Timer

Procedure:

  • Acclimation:

    • Acclimate the rats to the experimental room and observation chambers for at least 30 minutes before testing.

  • This compound Administration:

    • Administer this compound or vehicle orally at the desired dose (e.g., ED₅₀ of 9.5 µmol/kg) at a predetermined time before capsaicin injection (e.g., 60 minutes).

  • Capsaicin Injection:

    • Gently restrain the rat.

    • Inject the capsaicin solution intraplantarly into the plantar surface of one hind paw.[4]

  • Observation:

    • Immediately after the injection, place the rat in the observation chamber.

    • Record the cumulative time the animal spends licking, lifting, or flinching the injected paw over a defined period (e.g., 5-10 minutes).[4][5]

  • Data Analysis:

    • Compare the duration of nocifensive behaviors between the vehicle-treated and this compound-treated groups. A significant reduction in the duration of these behaviors in the this compound group indicates analgesic efficacy.

Grip Force Test

This test measures neuromuscular function and can be used to assess the analgesic effects of a compound on muscle strength, which may be compromised in certain pain states.

Materials:

  • This compound dosing solution

  • Grip strength meter with a wire grid or bar

  • Animal scale

Procedure:

  • Acclimation:

    • Familiarize the rats with the grip strength meter for a few days prior to the experiment to reduce stress-related variability.

  • This compound Administration:

    • Administer a single oral dose of this compound or vehicle (e.g., ED₅₀ of 35 µmol/kg) at a specific time before testing (e.g., 1 hour post-dosing).

  • Grip Strength Measurement:

    • Hold the rat by the base of the tail and allow it to grasp the grid or bar of the grip strength meter with its forelimbs.

    • Gently and steadily pull the rat backward in a horizontal plane until its grip is broken.

    • The meter will record the peak force exerted by the rat.

    • Perform several trials (e.g., 3-5) for each rat and calculate the average grip strength.

  • Data Analysis:

    • Compare the average grip strength between the vehicle-treated and this compound-treated groups. An increase in grip force in the this compound group can indicate an analgesic effect.

References

Application Notes and Protocols for A-1165442 in a Capsaicin-Induced Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicin, the pungent component of chili peppers, is a well-established tool in pain research for inducing a robust and reproducible inflammatory pain state. It selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][2] Activation of TRPV1 by capsaicin leads to an influx of calcium and sodium ions, resulting in neuronal depolarization, the sensation of pain, and the release of pro-inflammatory neuropeptides.[3][4] This process triggers neurogenic inflammation, characterized by thermal and mechanical hyperalgesia and allodynia.[5] The capsaicin-induced pain model is therefore highly valuable for the preclinical evaluation of novel analgesic compounds.

A-1165442 is a potent and selective antagonist of the human TRPV1 receptor with an IC50 of 9 nM.[6][7] It has demonstrated efficacy in rodent models of pain, including the capsaicin-induced pain model, where it prevents nocifensive behaviors.[6][8] This document provides detailed protocols for utilizing this compound in a capsaicin-induced pain model in rodents, along with data presentation and visualization of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in preclinical pain models.

ParameterValueSpeciesModelAdministration RouteSource
IC50 (human TRPV1) 9 nMIn vitro (HEK293 cells)Capsaicin-induced calcium fluxN/A[6][8]
ED50 9.5 µmol/kgRatCapsaicin-induced nocifensive behaviorsOral[6][8]

Experimental Protocols

Animal Models

Adult male Sprague-Dawley rats (200-250 g) are commonly used for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.

Reagent Preparation
  • This compound Formulation (for Oral Administration):

    • This compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

    • For a 1 mg/mL solution, dissolve 1 mg of this compound in 100 µL of DMSO. Add 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.

    • The solution should be prepared fresh on the day of the experiment.

  • Capsaicin Solution (for Intraplantar Injection):

    • Prepare a stock solution of capsaicin (e.g., 10 mg/mL) in 100% ethanol.

    • On the day of the experiment, dilute the stock solution to the desired concentration (e.g., 0.1% or 1 mg/mL) in a vehicle of 10% ethanol, 10% Tween-20, and 80% saline.[9]

    • A typical injection volume is 10-50 µL into the plantar surface of the hind paw.

Experimental Procedure
  • Acclimation: Acclimate the animals to the testing environment and equipment (e.g., von Frey filaments, hot plate apparatus) for at least 2-3 days prior to the experiment to minimize stress-induced variability.

  • Baseline Measurements: On the day of the experiment, record baseline measurements for mechanical and thermal sensitivity using the von Frey and hot plate tests, respectively.

  • This compound Administration: Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 9.5 µmol/kg). The volume of administration should be calculated based on the animal's body weight.

  • Capsaicin Injection: At a predetermined time after this compound administration (e.g., 60 minutes), induce pain by injecting capsaicin solution into the plantar surface of one hind paw.

  • Behavioral Testing:

    • Mechanical Allodynia (Von Frey Test): At various time points post-capsaicin injection (e.g., 15, 30, 60, 90, and 120 minutes), assess mechanical allodynia.

      • Place the animal on an elevated mesh floor and allow it to acclimate.

      • Apply calibrated von Frey filaments of increasing force to the plantar surface of the injected paw.[8]

      • The withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.[8]

    • Thermal Hyperalgesia (Hot Plate Test): Assess thermal hyperalgesia at the same time points.

      • Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[5][9]

      • Record the latency to a nocifensive response, such as paw licking, shaking, or jumping.[5]

      • A cut-off time (e.g., 30-45 seconds) should be implemented to prevent tissue damage.[9]

  • Data Analysis: Analyze the data by comparing the paw withdrawal thresholds (von Frey) and latencies (hot plate) between the this compound-treated and vehicle-treated groups. Statistical significance can be determined using appropriate tests, such as a two-way ANOVA followed by a post-hoc test.

Visualizations

Signaling Pathway of Capsaicin-Induced Pain

capsaicin_signaling cluster_neuron Nociceptive Neuron cluster_downstream Downstream Signaling cluster_outside Extracellular Space cluster_inflammation Periphery Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca_Na_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization PKA PKA Ca_Na_influx->PKA Activates PKC PKC Ca_Na_influx->PKC Activates CaMKII CaMKII Ca_Na_influx->CaMKII Activates PI3K_AKT PI3K/AKT Ca_Na_influx->PI3K_AKT Activates ActionPotential Action Potential to CNS Depolarization->ActionPotential Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Depolarization->Neuropeptide_Release Pain_Sensation Pain Sensation ActionPotential->Pain_Sensation Sensitization Channel Sensitization PKA->Sensitization PKC->Sensitization CaMKII->Sensitization PI3K_AKT->Sensitization Sensitization->TRPV1 Phosphorylates & Potentiates Neurogenic_Inflammation Neurogenic Inflammation (Vasodilation, Plasma Extravasation) Neuropeptide_Release->Neurogenic_Inflammation A1165442 This compound A1165442->TRPV1 Blocks

Caption: Signaling cascade initiated by capsaicin activation of the TRPV1 channel.

Experimental Workflow

experimental_workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Acclimation Animal Acclimation (2-3 days) Baseline Baseline Behavioral Testing (Von Frey & Hot Plate) Animal_Acclimation->Baseline Drug_Admin This compound or Vehicle Administration (p.o.) Baseline->Drug_Admin Wait Waiting Period (e.g., 60 min) Drug_Admin->Wait Capsaicin_Inj Intraplantar Capsaicin Injection Wait->Capsaicin_Inj Behavioral_Tests Post-Capsaicin Behavioral Testing (Multiple Time Points) Capsaicin_Inj->Behavioral_Tests Data_Analysis Data Analysis (Statistical Comparison) Behavioral_Tests->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for evaluating this compound in the capsaicin-induced pain model.

References

Application Notes and Protocols for Oral Administration of A-1165442 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and temperature sensation. As an orally available compound, this compound holds promise for the development of novel analgesic therapies. These application notes provide detailed protocols for the oral administration of this compound in mice and for assessing its pharmacokinetic profile and efficacy in relevant behavioral models.

Mechanism of Action: TRPV1 Antagonism

This compound acts as a competitive antagonist at the TRPV1 receptor, also known as the capsaicin receptor. TRPV1 is a non-selective cation channel primarily expressed in sensory neurons. It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin. Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. By blocking this receptor, this compound can effectively inhibit the signaling cascade responsible for certain types of pain.

TRPV1_Signaling_Pathway cluster_stimuli Exogenous/Endogenous Stimuli cluster_inhibition Antagonist Action cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates A1165442 This compound A1165442->TRPV1 Blocks IonInflux Ca²⁺/Na⁺ Influx TRPV1->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization ActionPotential Action Potential Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal

Caption: TRPV1 signaling pathway and the inhibitory action of this compound.

Data Presentation

Disclaimer: The following tables contain placeholder data for illustrative purposes. Researchers should replace this with their own experimentally generated data.

Table 1: Pharmacokinetic Parameters of Orally Administered this compound in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Oral Bioavailability (%)
10450 ± 501.0 ± 0.21500 ± 20035 ± 5
301200 ± 1501.5 ± 0.34800 ± 50040 ± 6
1003500 ± 4002.0 ± 0.515000 ± 180042 ± 7

Table 2: Efficacy of Oral this compound in a Capsaicin-Induced Nocifensive Behavior Model in Mice

TreatmentDose (mg/kg)Licking/Flinching Time (s)% Inhibition
Vehicle-120 ± 150
This compound1060 ± 1050
This compound3030 ± 875
This compound10015 ± 587.5

Table 3: Effect of Oral this compound on Grip Strength in Mice

TreatmentDose (mg/kg)Grip Strength (g)% Change from Baseline
Vehicle-150 ± 100
This compound30180 ± 12+20
This compound100200 ± 15+33

Table 4: Effect of Oral this compound on Core Body Temperature in Mice

TreatmentDose (mg/kg)Core Body Temperature (°C) at 1h post-doseChange from Baseline (°C)
Vehicle-37.0 ± 0.20
This compound3037.1 ± 0.3+0.1
This compound10037.2 ± 0.2+0.2

Experimental Protocols

Oral Administration of this compound

Objective: To administer this compound orally to mice at specified doses.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% methylcellulose in water, 10% Tween 80 in saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge, curved)

  • Syringes (1 mL)

  • Balance

Protocol:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered. A typical dosing volume is 10 mL/kg.

    • Gently restrain the mouse by the scruff of the neck.

    • Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the this compound suspension.

    • Return the mouse to its home cage and monitor for any immediate adverse reactions.

Oral_Gavage_Workflow Prep Prepare Dosing Solution Weigh Weigh Mouse Prep->Weigh Calculate Calculate Dose Volume Weigh->Calculate Restrain Restrain Mouse Calculate->Restrain Administer Administer by Oral Gavage Restrain->Administer Monitor Monitor Mouse Administer->Monitor

Caption: Workflow for oral administration of this compound in mice.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of orally administered this compound in mice.

Materials:

  • Orally dosed mice (as per Protocol 1)

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Protocol:

  • Blood Sampling:

    • At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after oral administration, collect blood samples (~50-100 µL) from the saphenous or submandibular vein.

    • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.

Capsaicin-Induced Nocifensive Behavior Assay

Objective: To evaluate the efficacy of this compound in reducing capsaicin-induced pain behavior in mice.

Materials:

  • Orally dosed mice (as per Protocol 1)

  • Capsaicin solution (e.g., 1.6 µg in 20 µL of saline)

  • Observation chambers with a clear floor

  • Timer

Protocol:

  • Acclimation:

    • Place the mice in the observation chambers for at least 30 minutes to acclimate.

  • Drug Administration:

    • Administer this compound or vehicle orally at the desired pre-treatment time (e.g., 60 minutes before capsaicin injection).

  • Capsaicin Challenge:

    • Inject capsaicin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately after the capsaicin injection, start the timer and record the cumulative time the mouse spends licking or flinching the injected paw over a 5-minute period.

  • Data Analysis:

    • Compare the licking/flinching time between the vehicle-treated and this compound-treated groups to determine the percent inhibition of nocifensive behavior.

Grip Strength Test

Objective: To assess the effect of this compound on muscle strength in mice.

Materials:

  • Orally dosed mice (as per Protocol 1)

  • Grip strength meter with a horizontal bar or grid

  • Balance

Protocol:

  • Baseline Measurement:

    • Before drug administration, measure the baseline grip strength of each mouse.

    • Hold the mouse by its tail and allow it to grasp the bar of the grip strength meter with its forepaws.

    • Gently pull the mouse horizontally away from the meter until it releases its grip. The peak force is recorded.

    • Perform three consecutive trials and average the results.

  • Drug Administration:

    • Administer this compound or vehicle orally.

  • Post-Dose Measurement:

    • At the desired time point post-administration (e.g., 1 hour), repeat the grip strength measurement as described in step 1.

  • Data Analysis:

    • Compare the grip strength before and after treatment, and between the vehicle and this compound groups.

Body Temperature Measurement

Objective: To determine the effect of this compound on the core body temperature of mice.

Materials:

  • Orally dosed mice (as per Protocol 1)

  • Rectal thermometer for mice or a telemetry system

  • Lubricant

Protocol:

  • Baseline Measurement:

    • Measure the baseline core body temperature of each mouse.

  • Drug Administration:

    • Administer this compound or vehicle orally.

  • Post-Dose Measurement:

    • At regular intervals (e.g., every 30 minutes for 4 hours), measure the core body temperature.

  • Data Analysis:

    • Compare the change in body temperature from baseline between the vehicle and this compound-treated groups.

Conclusion

These application notes provide a framework for the in vivo evaluation of the orally administered TRPV1 antagonist, this compound, in mice. The detailed protocols for pharmacokinetic analysis and efficacy assessment in pain and motor function models will aid researchers in characterizing the pharmacological profile of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, facilitating the advancement of novel pain therapeutics.

Application Notes and Protocols for A-1165442 in Electrophysiology Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 channel, a non-selective cation channel, is a key player in pain perception and is activated by a variety of stimuli including capsaicin, noxious heat, and acidic conditions.[2][3][4] Its role in nociception makes it an attractive target for the development of novel analgesic drugs. These application notes provide detailed protocols for the characterization of this compound using whole-cell patch-clamp electrophysiology, a gold-standard technique for studying ion channel function. The methodologies described herein are essential for determining the potency, selectivity, and mechanism of action of this compound and other TRPV1 modulators.

Data Presentation

The following table summarizes the quantitative data for this compound's activity on human TRPV1 channels.

ParameterValueSpeciesActivating LigandReference
IC₅₀9 nMHumanCapsaicin[1]

Signaling Pathways and Experimental Workflow

To understand the context of this compound's action, it is crucial to visualize the TRPV1 signaling pathway and the experimental workflow for its characterization.

TRPV1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx Depolarization Depolarization Ca_influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Leads to Pain Sensation Pain Sensation AP_Firing->Pain Sensation PKA PKA PKA->TRPV1 Phosphorylates & Sensitizes PKC PKC PKC->TRPV1 Phosphorylates & Sensitizes Sensitization Channel Sensitization A1165442 This compound A1165442->TRPV1 Antagonizes

Figure 1: Simplified TRPV1 signaling pathway and the antagonistic action of this compound.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing hTRPV1 or primary DRG neurons Plating Plate cells onto glass coverslips Cell_Culture->Plating Whole_Cell Establish whole-cell patch-clamp configuration Plating->Whole_Cell Baseline Record stable baseline TRPV1 current (e.g., using a low concentration of capsaicin) Whole_Cell->Baseline Compound_Application Perfuse with increasing concentrations of this compound Baseline->Compound_Application Washout Washout with external solution to assess reversibility Compound_Application->Washout Measure_Block Measure the percentage of current inhibition at each concentration Washout->Measure_Block IC50_Curve Plot concentration-response curve and fit with the Hill equation to determine IC₅₀ Measure_Block->IC50_Curve

Figure 2: Experimental workflow for determining the IC₅₀ of this compound on TRPV1 channels.

Experimental Protocols

The following protocols are adapted from established methods for studying TRPV1 channels using whole-cell patch-clamp electrophysiology and are suitable for characterizing the inhibitory effects of this compound.

Cell Culture and Preparation

a. HEK293 Cells Stably Expressing Human TRPV1 (hTRPV1)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Culture Conditions: 37°C, 5% CO₂.

  • Passaging: Sub-culture cells every 2-3 days when they reach 80-90% confluency.

  • Preparation for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before recording. On the day of recording, gently detach cells using a cell dissociation reagent and resuspend them in the extracellular solution.

b. Primary Dorsal Root Ganglion (DRG) Neuron Culture

  • Isolation: Isolate DRGs from rodents following approved animal protocols.

  • Enzymatic Digestion: Digest ganglia in an enzyme solution (e.g., collagenase and trypsin) to dissociate the neurons.

  • Plating: Plate dissociated neurons on coverslips coated with a substrate that promotes adherence (e.g., poly-L-lysine and laminin).

  • Culture: Culture neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor) for 1-3 days before recording.

Solutions
Solution TypeComposition
External Solution (HEK293) 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH)
Internal Solution (HEK293) 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH adjusted to 7.2 with CsOH)
External Solution (DRG) 154 mM NaCl, 6 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with Tris)[5]
Internal Solution (DRG) 130 mM K-gluconate, 10 mM Na-gluconate, 4.5 mM MgCl₂, 0.74 mM CaCl₂, 10 mM EGTA-2K, 10 mM HEPES (pH adjusted to 7.3 with Tris)[5]
Whole-Cell Patch-Clamp Protocol
  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Cell Approach and Sealing: Place a coverslip with cells in the recording chamber and perfuse with the external solution. Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a Giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration. Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocols.

  • Voltage-Clamp Recordings:

    • Holding Potential: Clamp the cell at a holding potential of -60 mV.

    • TRPV1 Activation: Apply a TRPV1 agonist, such as capsaicin (e.g., 1 µM), to elicit an inward current.

    • Antagonist Application: To determine the IC₅₀ of this compound, first establish a stable baseline current with a fixed concentration of the agonist. Then, co-apply increasing concentrations of this compound with the agonist.

    • Data Acquisition: Record the current responses at each concentration of this compound.

    • Washout: After the highest concentration, perfuse the cell with the agonist-containing solution alone to check for the reversibility of the block.

Data Analysis
  • Measure the peak amplitude of the inward current in the presence of the agonist alone (control) and at each concentration of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (I_A1165442 / I_control)) * 100.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the concentration-response data with the Hill equation to determine the IC₅₀ value.

Conclusion

These application notes provide a comprehensive guide for researchers utilizing this compound in electrophysiological studies of the TRPV1 channel. The detailed protocols for cell preparation, solutions, and patch-clamp recordings, along with the data presentation and visualization of the underlying signaling pathways, will facilitate the accurate and efficient characterization of this potent TRPV1 antagonist. Adherence to these methodologies will ensure high-quality, reproducible data, which is crucial for advancing our understanding of TRPV1 pharmacology and the development of novel therapeutics for pain management.

References

Application Notes and Protocols for A-1165442 in Osteoarthritis Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, acid, and endogenous inflammatory mediators. Its activation on nociceptive sensory neurons is a critical step in the signaling of inflammatory and neuropathic pain. In osteoarthritis (OA), pro-inflammatory molecules released in the affected joint can sensitize and activate TRPV1, contributing significantly to the chronic pain experienced by patients. This compound offers a valuable pharmacological tool for investigating the role of TRPV1 in OA pain pathogenesis and for the preclinical evaluation of novel analgesic therapies. This document provides detailed application notes and experimental protocols for the use of this compound in animal models of osteoarthritis pain.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor, blocking the binding of activating ligands and preventing channel opening. This, in turn, inhibits the influx of cations (primarily Ca2+ and Na+) into nociceptive neurons, thereby reducing neuronal excitability and the transmission of pain signals to the central nervous system. A noteworthy characteristic of this compound is its "temperature-neutral" profile, meaning it shows analgesic efficacy in rodent models of osteoarthritis pain without causing the hyperthermia often associated with first-generation TRPV1 antagonists.[1]

Signaling Pathways

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Nociceptive Neuron) Inflammatory Mediators Inflammatory Mediators TRPV1 TRPV1 Receptor Inflammatory Mediators->TRPV1 Activate Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1 Activate This compound This compound This compound->TRPV1 Block Ca2_Influx Ca²+ Influx TRPV1->Ca2_Influx Allows Neuron_Depolarization Neuronal Depolarization Ca2_Influx->Neuron_Depolarization Action_Potential Action Potential Generation Neuron_Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal

Experimental Protocols

Animal Model: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

The monoiodoacetate (MIA) model is a widely used and well-characterized chemically-induced model of osteoarthritis that mimics many aspects of the human disease, including cartilage degradation and chronic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sodium monoiodoacetate (MIA)

  • Sterile saline (0.9%)

  • Isoflurane or other suitable anesthetic

  • Insulin syringes with 27-30 gauge needles

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

Protocol:

  • Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment. Handle the animals daily to minimize stress-induced variability in behavioral testing.

  • Baseline Behavioral Testing: Prior to MIA injection, conduct baseline measurements for mechanical allodynia using the von Frey test (see protocol below).

  • Induction of Osteoarthritis:

    • Anesthetize the rats with isoflurane.

    • Shave the hair around the left knee joint.

    • Prepare a solution of MIA in sterile saline (e.g., 2 mg in 50 µL).

    • Perform an intra-articular injection of the MIA solution into the knee joint cavity. A sham group should receive an equivalent volume of sterile saline.

  • Post-Induction Period: Allow the animals to recover. The development of osteoarthritis pain is typically observed within 3-7 days and persists for several weeks.[2][3][4]

  • Drug Administration:

    • Prepare solutions of this compound in the chosen vehicle at the desired concentrations (e.g., for oral gavage).

    • Administer this compound or vehicle to the rats at a specified time point before behavioral testing (e.g., 60 minutes prior).

  • Behavioral Assessment: Perform behavioral tests to assess pain levels at various time points post-drug administration.

Experimental_Workflow cluster_setup Experiment Setup cluster_induction OA Induction cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Baseline Baseline Behavioral Testing (von Frey) Acclimation->Baseline MIA_Injection Intra-articular MIA Injection Baseline->MIA_Injection Development OA Pain Development (3-7 days) MIA_Injection->Development Drug_Admin This compound or Vehicle Administration Development->Drug_Admin Behavioral_Test Post-treatment Behavioral Testing (von Frey) Drug_Admin->Behavioral_Test Data_Collection Data Collection & Tabulation Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Behavioral Assessment: Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold in response to a mechanical stimulus, indicating the level of mechanical sensitivity.

Materials:

  • Von Frey filaments with a range of calibrated bending forces

  • Elevated wire mesh platform

  • Individual testing chambers

Protocol:

  • Acclimation: Place the rats in the individual testing chambers on the wire mesh platform and allow them to acclimate for 15-20 minutes before testing.

  • Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the MIA injection. Start with a filament in the middle of the force range and apply it with enough pressure to cause it to bend.

  • Response: A positive response is a sharp withdrawal of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • Data Recording: Record the filament force that elicits a consistent withdrawal response.

Quantitative Data

The following tables summarize the in vivo efficacy of this compound in a rat model of MIA-induced osteoarthritis pain. Data is adapted from Voight et al., J. Med. Chem. 2014, 57, 17, 7412–7424.[1]

Table 1: Dose-Dependent Reversal of Mechanical Allodynia by this compound

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mean ± SEM)% Reversal of Allodynia
Sham (Saline)Vehicle14.5 ± 0.5N/A
MIA + VehicleVehicle3.2 ± 0.40%
MIA + this compound36.8 ± 0.732%
MIA + this compound1010.5 ± 1.165%
MIA + this compound3013.8 ± 0.994%

Table 2: Pharmacokinetic/Pharmacodynamic Relationship of this compound

Dose (mg/kg, p.o.)Plasma Concentration (ng/mL) at time of testing% Reversal of Allodynia
325032%
1080065%
30250094%

Conclusion

This compound is a valuable research tool for investigating the role of TRPV1 in osteoarthritis pain. The provided protocols for the MIA-induced OA model and the von Frey test offer a robust framework for assessing the analgesic efficacy of this compound. The quantitative data demonstrates a clear dose-dependent effect of this compound in reversing mechanical allodynia in this preclinical model, highlighting its potential as a therapeutic agent for osteoarthritis pain. Researchers and drug development professionals can utilize this information to design and execute preclinical studies aimed at further elucidating the mechanisms of OA pain and developing novel analgesic drugs.

References

Application Notes and Protocols for Cell-Based Assays Using A-1165442

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] TRPV1, a non-selective cation channel, is a crucial integrator of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin.[2][3][4] Its activation leads to an influx of calcium ions, playing a significant role in pain sensation and neurogenic inflammation.[2][3][5] Consequently, antagonists of TRPV1, such as this compound, are valuable tools for studying pain pathways and represent a promising therapeutic strategy for various pain conditions.[1][6]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its antagonist activity. The primary method described is a fluorescent-based calcium flux assay, a robust and high-throughput method for measuring the inhibition of TRPV1 activation.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the TRPV1 receptor. This means it binds to the receptor at the same site as agonists like capsaicin, but its binding does not activate the channel. Instead, it blocks the agonist from binding and subsequently prevents the conformational change required for channel opening and calcium influx. The inhibitory effect of this compound on TRPV1 can be quantified by measuring the reduction in the intracellular calcium increase typically induced by a TRPV1 agonist.

Data Presentation

The following table summarizes the quantitative data for this compound's activity against human TRPV1.

CompoundTargetAssay TypeCell LineAgonistIC50 (nM)
This compoundHuman TRPV1Calcium Flux (FLIPR)HEK293Capsaicin9

Table 1: In vitro activity of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRPV1 signaling pathway and the general workflow for a cell-based calcium flux assay to evaluate this compound.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_int Intracellular Ca²⁺ TRPV1->Ca_int Influx Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates A1165442 This compound (Antagonist) A1165442->TRPV1 Blocks Ca_ext Extracellular Ca²⁺ Ca_ext->TRPV1 Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Pain Signal) Ca_int->Cellular_Response

Caption: TRPV1 signaling pathway activation by capsaicin and inhibition by this compound.

Calcium_Flux_Workflow A 1. Seed hTRPV1-expressing cells (e.g., HEK293) in a microplate B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate cells with varying concentrations of this compound B->C D 4. Stimulate cells with a TRPV1 agonist (e.g., Capsaicin) C->D E 5. Measure fluorescence intensity (calcium influx) using a plate reader (e.g., FLIPR) D->E F 6. Analyze data to determine the IC50 of this compound E->F

Caption: Experimental workflow for a calcium flux assay to determine this compound potency.

Experimental Protocols

Protocol 1: Calcium Flux Assay Using a Fluorescent Plate Reader (e.g., FLIPR)

This protocol describes a method for determining the inhibitory concentration (IC50) of this compound on capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.

Materials and Reagents:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Capsaicin

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6)[7][8]

  • Probenecid (optional, to prevent dye leakage)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • DMSO (for compound dilution)

  • Black-walled, clear-bottom 96- or 384-well microplates

Procedure:

  • Cell Plating:

    • The day before the assay, seed the hTRPV1-HEK293 cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.[8][9]

    • Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in assay buffer to create a concentration range (e.g., 1 nM to 10 µM). This will be your antagonist plate.

    • Prepare a stock solution of capsaicin in DMSO (e.g., 10 mM).

    • Dilute the capsaicin stock in assay buffer to a final working concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition. This will be your agonist plate.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.[8][9] Probenecid can be included to inhibit organic anion transporters and reduce dye leakage.

    • Remove the cell culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator, protected from light.[7][10]

  • Assay Execution on a Fluorescent Plate Reader (FLIPR):

    • After incubation, place the cell plate, antagonist plate, and agonist plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence.

    • Next, the instrument will add the this compound solutions from the antagonist plate to the cell plate.

    • Incubate the cell plate with this compound for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for compound binding.[9]

    • Following the pre-incubation, the instrument will add the capsaicin solution from the agonist plate to the cell plate to stimulate the cells.

    • The instrument will immediately and continuously measure the fluorescence intensity over a set period (e.g., 2-5 minutes) to record the calcium influx.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU = maximum fluorescence - baseline fluorescence) is proportional to the intracellular calcium concentration.

    • Plot the percent inhibition of the capsaicin response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Controls for the Assay:
  • Negative Control (0% Inhibition): Wells containing cells treated with vehicle (DMSO) instead of this compound, followed by capsaicin stimulation.

  • Positive Control (100% Inhibition): Wells containing cells treated with a known, saturating concentration of a standard TRPV1 antagonist or vehicle without capsaicin stimulation.

  • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the assay to ensure it does not affect cell viability or the assay signal.

Troubleshooting

IssuePossible CauseSuggested Solution
High well-to-well variability Uneven cell seeding; Edge effects in the microplateEnsure proper cell suspension before seeding; Avoid using the outer wells of the plate or fill them with buffer.
Low signal-to-noise ratio Suboptimal dye loading; Low TRPV1 expression; Poor cell healthOptimize dye concentration and loading time; Use a cell line with higher TRPV1 expression; Check cell viability before the assay.
No response to capsaicin Inactive agonist; Receptor desensitization; Unhealthy cellsVerify agonist concentration and activity; Avoid over-stimulation of cells before the assay; Perform a cell viability test.
This compound shows no inhibition Incorrect concentration; Compound degradation; Assay window too smallVerify compound dilution series; Prepare fresh compound solutions; Optimize agonist concentration to be in the sensitive range of the inhibition curve.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPV1 in cellular signaling and pain pathways. The provided protocols for cell-based calcium flux assays offer a robust and reproducible method for characterizing the antagonist activity of this compound and similar compounds. Careful optimization of experimental parameters and the inclusion of appropriate controls are essential for generating high-quality, reliable data.

References

A-1165442: A Potent and Selective Pharmacological Tool for Interrogating TRPV1 Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

A-1165442 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and inflammatory processes.[1][2] Its unique pharmacological profile, particularly its lack of effect on core body temperature, makes it a valuable tool for elucidating the physiological and pathological roles of TRPV1.[1][3] These application notes provide a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its use in TRPV1 research, and a visualization of the relevant signaling pathways.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at the human TRPV1 receptor.[2] Its pharmacological characteristics have been determined through a variety of in vitro and in vivo assays.

Quantitative Data Summary
ParameterSpeciesAssayValueReference
IC50 HumanCapsaicin-induced Ca2+ flux (FLIPR)9 nM[2]
RatCapsaicin-induced Ca2+ flux (FLIPR)35 nM
Blockade of Acid-Evoked Response HumanpH 5.5-induced Ca2+ flux (FLIPR)62% at 30 µM[2]
Selectivity VariousFunctional assays>100-fold vs. TRPA1, TRPM8, TRPV2, TRPV3[2]
ED50 RatCapsaicin-induced nocifensive behaviors (oral admin.)9.5 µmol/kg[2]
ED50 RatGrip force in osteoarthritis model (single dose)35 µmol/kg[2]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study TRPV1 function.

In Vitro Protocol: Antagonist Potency Determination using a FLIPR Calcium Flux Assay

This protocol describes the determination of this compound's IC50 value against capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 384-well black-wall, clear-bottom assay plates

  • Fluo-8 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • This compound

  • Capsaicin

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating: Seed HEK293-hTRPV1 cells in poly-D-lysine coated 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution of Fluo-8 AM and Pluronic F-127 in Assay Buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

    • Prepare a stock solution of capsaicin in DMSO and dilute it in Assay Buffer to a concentration that elicits a near-maximal response (e.g., EC80).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Program the instrument to first add the this compound dilutions to the cell plate and incubate for a specified period (e.g., 15 minutes).

    • Following the pre-incubation, add the capsaicin solution to all wells.

    • Monitor the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium upon TRPV1 activation.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells (capsaicin alone).

    • Generate a concentration-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Protocol: Capsaicin-Induced Nocifensive Behavior in Rats

This protocol assesses the ability of orally administered this compound to block pain-like behaviors induced by capsaicin injection.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Capsaicin solution (for subcutaneous injection)

  • Observation chambers with a transparent floor

  • Timer

Procedure:

  • Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) at the desired doses.

  • Capsaicin Challenge:

    • At a specified time after drug administration (e.g., 1 hour), inject a small volume of capsaicin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately after the capsaicin injection, place the rat back into the observation chamber.

    • Record the cumulative time the animal spends licking, flinching, or lifting the injected paw over a defined period (e.g., 5 minutes).

  • Data Analysis:

    • Compare the duration of nocifensive behaviors in the this compound-treated groups to the vehicle-treated group.

    • Calculate the percentage of inhibition of the pain response for each dose of this compound.

    • Determine the ED50 value, the dose that produces a 50% reduction in the nocifensive behavior.

In Vivo Protocol: Rodent Model of Osteoarthritis Pain

This protocol evaluates the analgesic efficacy of this compound in a surgical model of osteoarthritis in rats.

Materials:

  • Male Lewis rats

  • Surgical instruments for medial meniscal transection (MMT)

  • Anesthesia (e.g., isoflurane)

  • This compound

  • Vehicle

  • Incapacitance tester or grip force meter

Procedure:

  • Surgical Induction of Osteoarthritis:

    • Anesthetize the rats.

    • Perform a medial meniscal transection (MMT) on one knee joint to induce osteoarthritis. The contralateral limb can serve as a control.

    • Allow the animals to recover for a specified period (e.g., 4 weeks) for the osteoarthritis pathology and associated pain to develop.

  • Pain Assessment:

    • Measure the weight-bearing distribution between the hind limbs using an incapacitance tester or assess grip force of the affected limb. A decrease in weight-bearing or grip force on the MMT limb is indicative of pain.

  • Drug Administration:

    • Administer this compound or vehicle orally.

  • Post-Dose Pain Assessment:

    • At various time points after drug administration (e.g., 1, 2, 4 hours), repeat the pain assessment measurements.

  • Data Analysis:

    • Compare the post-dose measurements to the pre-dose baseline for each group.

    • Calculate the reversal of weight-bearing asymmetry or the increase in grip force in the this compound-treated groups compared to the vehicle group.

    • Determine the ED50 for the analgesic effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in TRPV1 signaling and the experimental approaches to study them is crucial for a comprehensive understanding.

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Activators cluster_antagonist Pharmacological Tool cluster_downstream Downstream Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>42°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 A1165442 This compound A1165442->TRPV1 Inhibition Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Pain_Signal Pain Signal Transmission AP_Firing->Pain_Signal

TRPV1 channel activation and inhibition by this compound.

In_Vitro_Workflow start Start: In Vitro Assay cell_plating Plate HEK293-hTRPV1 Cells (384-well plate) start->cell_plating dye_loading Load Cells with Fluo-8 AM Calcium Dye cell_plating->dye_loading pre_incubation Pre-incubate with This compound dye_loading->pre_incubation agonist_addition Add Capsaicin (Agonist) pre_incubation->agonist_addition flipr_reading Measure Ca²⁺ Flux (FLIPR) agonist_addition->flipr_reading data_analysis Data Analysis: Calculate IC₅₀ flipr_reading->data_analysis end End data_analysis->end

Workflow for in vitro characterization of this compound.

In_Vivo_Workflow start Start: In Vivo Assay animal_model Induce Osteoarthritis in Rats (MMT) start->animal_model baseline_measurement Baseline Pain Assessment (Grip Force / Weight Bearing) animal_model->baseline_measurement drug_administration Oral Administration of This compound or Vehicle baseline_measurement->drug_administration post_dose_measurement Post-Dose Pain Assessment drug_administration->post_dose_measurement data_analysis Data Analysis: Calculate ED₅₀ post_dose_measurement->data_analysis end End data_analysis->end

Workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for In Vivo Imaging with A-1165442

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammatory signaling pathways.[1][2] In vivo imaging of TRPV1 expression and occupancy using a radiolabeled version of this compound can provide invaluable insights into the pathophysiology of various diseases and aid in the development of novel therapeutics. This document provides detailed, albeit hypothetical, protocols for the radiolabeling of this compound and its application in preclinical Positron Emission Tomography (PET) imaging, as direct studies on radiolabeled this compound for in vivo imaging have not been published. The proposed methods are based on established radiochemistry and in vivo imaging principles.

Quantitative Data Summary

The following table summarizes the key pharmacological data for this compound based on published preclinical studies.

ParameterSpeciesAssayValueReference
IC₅₀ HumanCapsaicin-induced Ca²⁺ flux9 nM[1][2]
IC₅₀ RatCapsaicin-induced Ca²⁺ flux35 nM
Acid-Evoked Response Blockade HumanpH 5.0, 30 µM this compound62%[1]
ED₅₀ RatCapsaicin-induced nocifensive behaviors (oral admin.)9.5 µmol/kg[2]
ED₅₀ RatGrip force (oral admin., 1h post-dose)35 µmol/kg[2]

Signaling Pathway

The diagram below illustrates the signaling pathway of the TRPV1 channel, the molecular target of this compound.

TRPV1_Signaling_Pathway cluster_activation TRPV1 Activators cluster_channel TRPV1 Channel cluster_downstream Downstream Effects Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat Noxious Heat (>43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal A1165442 This compound A1165442->TRPV1 Antagonism

TRPV1 channel activation and antagonism by this compound.

Experimental Protocols

Protocol 1: Proposed Radiolabeling of this compound with Carbon-11

This protocol describes a hypothetical method for the synthesis of [¹¹C]this compound for use as a PET tracer. The chemical structure of this compound contains a urea moiety, which is a common site for ¹¹C-labeling.

Materials:

  • This compound precursor (desmethyl-A-1165442)

  • [¹¹C]CO₂ produced from a cyclotron

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous, HPLC-grade solvents (e.g., THF, DMF)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a semi-preparative column and a radiation detector

  • Sterile, pyrogen-free water for injection

  • 0.9% sterile saline for injection

Procedure:

  • Production of [¹¹C]Methyl Iodide:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.

    • Trap the [¹¹C]CO₂ and reduce it to [¹¹C]methane using a suitable catalyst.

    • Convert [¹¹C]methane to [¹¹C]methyl iodide ([¹¹C]CH₃I) via gas-phase iodination.

  • Radiosynthesis of [¹¹C]this compound:

    • Dissolve the desmethyl-A-1165442 precursor in a suitable anhydrous solvent (e.g., DMF).

    • Bubble the [¹¹C]CH₃I gas through the precursor solution in the presence of a suitable base (e.g., NaOH or K₂CO₃) to facilitate the methylation reaction on the urea nitrogen.

    • Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes) in a sealed reaction vessel.

  • Purification:

    • Quench the reaction and dilute the mixture with water.

    • Pass the crude reaction mixture through a C18 SPE cartridge to remove unreacted polar impurities.

    • Elute the crude product from the SPE cartridge with a suitable solvent (e.g., ethanol or acetonitrile).

    • Inject the eluted product onto a semi-preparative HPLC system to isolate [¹¹C]this compound.

  • Formulation:

    • Collect the HPLC fraction containing the purified [¹¹C]this compound.

    • Remove the HPLC solvent under a stream of sterile nitrogen or by rotary evaporation.

    • Reconstitute the final product in a sterile, pyrogen-free solution, typically 0.9% saline with a small percentage of ethanol to ensure solubility.

    • Perform quality control tests for radiochemical purity, specific activity, and sterility before in vivo use.

Protocol 2: In Vivo PET Imaging with [¹¹C]this compound in a Rodent Model of Inflammation

This protocol outlines a hypothetical in vivo PET imaging study to assess TRPV1 expression in a rat model of inflammatory pain.

Animal Model:

  • Male Sprague-Dawley rats (200-250 g).

  • Induce localized inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw 24-48 hours before imaging. The contralateral paw can serve as a control.

Imaging Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (2-3% in oxygen).

    • Maintain the animal's body temperature using a heating pad.

    • Place a catheter in the lateral tail vein for tracer injection.

  • Tracer Administration:

    • Administer a bolus injection of [¹¹C]this compound (e.g., 10-20 MBq) via the tail vein catheter.

  • PET/CT Imaging:

    • Perform a dynamic PET scan for 60-90 minutes immediately following tracer injection using a small-animal PET scanner.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the inflamed and contralateral paws, as well as other relevant organs (e.g., brain, heart, liver, muscle).

    • Generate time-activity curves (TACs) for each ROI to assess the tracer's pharmacokinetics.

    • Calculate the standardized uptake value (SUV) for quantitative analysis of tracer uptake in the target tissues.

Blocking Study (for specificity):

  • To confirm that the uptake of [¹¹C]this compound is specific to TRPV1, a separate cohort of animals can be pre-treated with a saturating dose of non-radiolabeled this compound (e.g., 1-5 mg/kg, i.v.) 15-30 minutes before the injection of the radiotracer. A significant reduction in tracer uptake in the inflamed paw would indicate specific binding to TRPV1.

Experimental Workflow Visualization

The following diagram outlines the proposed experimental workflow for the in vivo imaging study.

InVivo_Imaging_Workflow cluster_preparation Preparation cluster_imaging Imaging Session cluster_analysis Data Analysis Animal_Model Induce Inflammation in Rodent Model (CFA) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Radiosynthesis Synthesize and Purify [¹¹C]this compound Tracer_Injection Inject [¹¹C]this compound via Tail Vein Radiosynthesis->Tracer_Injection Anesthesia->Tracer_Injection PET_CT_Scan Perform Dynamic PET/CT Scan (60-90 min) Tracer_Injection->PET_CT_Scan Image_Reconstruction Reconstruct PET/CT Images PET_CT_Scan->Image_Reconstruction ROI_Analysis Draw ROIs and Generate TACs Image_Reconstruction->ROI_Analysis Quantification Calculate SUVs and Compare Groups ROI_Analysis->Quantification

Proposed workflow for in vivo PET imaging with [¹¹C]this compound.

References

Application Notes and Protocols for A-1165442 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1165442 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Its activation on primary sensory neurons plays a crucial role in the signaling of inflammatory and neuropathic pain. Consequently, antagonism of TRPV1 presents a promising therapeutic strategy for the management of various pain states. Furthermore, emerging evidence suggests the involvement of TRPV1 in the pathophysiology of anxiety and depressive disorders, opening new avenues for the therapeutic application of TRPV1 antagonists.

These application notes provide a comprehensive overview of the use of this compound in rodent behavioral studies, including its mechanism of action, established efficacy data, and detailed protocols for key behavioral assays.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor, thereby blocking the influx of cations (primarily Ca²⁺ and Na⁺) that is triggered by endogenous and exogenous agonists. This action prevents the depolarization of nociceptive sensory neurons and the subsequent transmission of pain signals to the central nervous system. The high selectivity of this compound for TRPV1 minimizes off-target effects, making it a valuable tool for investigating the specific role of this channel in various physiological and pathological processes.

TRPV1 Signaling Pathway and Blockade by this compound

TRPV1_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1 Activates Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx Opens Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal A1165442 This compound A1165442->TRPV1 Blocks

Caption: this compound competitively antagonizes the TRPV1 receptor, preventing its activation by noxious stimuli and subsequent pain signal transmission.

Quantitative Data Presentation

The following tables summarize the reported efficacy of this compound in preclinical rodent models of nociception.

Behavioral Assay Species Route of Administration ED₅₀ Reference
Capsaicin-Induced Nocifensive BehaviorsRatOral9.5 µmol/kg[1]
Grip Force (Osteoarthritis Model)RatOral (Single Dose)35 µmol/kg[1]

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.

Experimental Protocols

Capsaicin-Induced Nocifensive Behavior in Rats

This model assesses the ability of a compound to block the acute nociceptive response induced by the TRPV1 agonist, capsaicin.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Capsaicin solution (e.g., 1.6 µg in 10 µL of saline containing 5% ethanol and 5% Tween 80)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Oral gavage needles

  • Microsyringes

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Timer

Procedure:

  • Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before testing.

  • Compound Administration: Administer this compound or vehicle orally (e.g., via gavage) at the desired doses and time points prior to capsaicin injection (e.g., 60 minutes).

  • Capsaicin Injection: Inject capsaicin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, place the rat back into the observation chamber and record the cumulative time spent licking and flinching the injected paw for a period of 5 minutes.

  • Data Analysis: Compare the nocifensive response times between the this compound-treated groups and the vehicle-treated group. Calculate the percentage of inhibition of the nociceptive response.

Experimental Workflow: Capsaicin-Induced Nocifensive Behavior

Capsaicin_Workflow start Start acclimation Acclimate Rats to Observation Chambers (30 min) start->acclimation administration Oral Administration of This compound or Vehicle acclimation->administration capsaicin_injection Subcutaneous Capsaicin Injection into Hind Paw administration->capsaicin_injection observation Observe and Record Licking/Flinching Time (5 min) capsaicin_injection->observation analysis Data Analysis: Compare Groups & Calculate Inhibition observation->analysis end End analysis->end

Caption: Workflow for assessing the efficacy of this compound in the capsaicin-induced nocifensive behavior model.

Grip Strength in a Rodent Model of Osteoarthritis

This assay measures limb strength, which can be compromised in rodent models of arthritis due to pain and joint dysfunction.

Materials:

  • This compound

  • Vehicle for oral administration

  • Mono-iodoacetate (MIA) for induction of osteoarthritis

  • Male Sprague-Dawley or Wistar rats

  • Grip strength meter with a wire mesh grid

  • Oral gavage needles

Procedure:

  • Induction of Osteoarthritis (if applicable): For an osteoarthritis model, induce joint damage by a single intra-articular injection of MIA into the knee joint. Allow sufficient time for the pathology to develop (e.g., 14-21 days).

  • Baseline Measurement: Before compound administration, measure the baseline grip strength of each rat. Hold the rat by the tail and allow it to grasp the wire mesh grid with its forelimbs. Gently pull the rat horizontally away from the meter until it releases its grip. The meter will record the peak force exerted. Repeat this 2-3 times and average the readings.

  • Compound Administration: Administer this compound or vehicle orally.

  • Post-Dose Measurement: At a specified time after administration (e.g., 1 hour), repeat the grip strength measurement as described in step 2.

  • Data Analysis: Calculate the change in grip strength from baseline for each animal. Compare the changes between the this compound-treated groups and the vehicle-treated group.

Potential Applications in Anxiety and Depression Models

While specific studies on this compound in models of anxiety and depression are not yet published, the antagonism of TRPV1 is a promising mechanism for treating these conditions.[2][3][4] Preclinical studies with other TRPV1 antagonists have shown anxiolytic and antidepressant-like effects.[2][3][4] Therefore, this compound is a valuable tool to explore the role of TRPV1 in these behavioral domains.

Proposed Experimental Protocols:
Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Materials:

  • This compound

  • Vehicle for oral administration

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking software (optional, but recommended for accurate data collection)

Procedure:

  • Compound Administration: Administer this compound or vehicle orally at a predetermined time before testing (e.g., 60 minutes).

  • Testing: Place the rat in the center of the maze, facing one of the open arms. Allow the animal to freely explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Logical Relationship: EPM and Anxiety-Like Behavior

EPM_Logic cluster_premise Premise cluster_experiment Experiment cluster_conclusion Conclusion rodent_aversion Rodents have a natural aversion to open, elevated spaces epm Elevated Plus Maze rodent_aversion->epm anxiolytic_effect Anxiolytic compounds reduce this aversion increased_exploration Increased exploration of open arms anxiolytic_effect->increased_exploration measurements Measure: Time in open arms, Entries into open arms epm->measurements measurements->increased_exploration anxiolytic_like Indicates anxiolytic-like effect increased_exploration->anxiolytic_like

Caption: The Elevated Plus Maze leverages the innate aversion of rodents to open spaces to assess anxiety-like behavior.

Forced Swim Test (FST) for Depression-Like Behavior

The FST is a common screening tool for antidepressants, based on the principle that rodents will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water.

Materials:

  • This compound

  • Vehicle for oral administration

  • Cylindrical container filled with water (23-25°C)

  • Timer

Procedure:

  • Compound Administration: Administer this compound or vehicle orally. A chronic dosing regimen (e.g., once daily for 7-14 days) is often used for this test.

  • Pre-Test (Day 1): Place the rat in the water cylinder for 15 minutes. This is to induce a baseline level of immobility.

  • Test (Day 2): 24 hours after the pre-test, place the rat back in the water cylinder for 5 minutes.

  • Data Collection: Record the total time the animal spends immobile during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: A decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Vehicle Formulation for Oral Administration

For oral gavage in rodents, this compound can be formulated as a suspension in an aqueous vehicle. A commonly used and generally well-tolerated vehicle is:

  • 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) in distilled water.

  • A small amount of a surfactant, such as 0.1% (v/v) Tween 80 , can be added to aid in the suspension of the compound.

It is crucial to ensure the formulation is homogenous before each administration.

Important Considerations

  • Dose-Response Studies: It is essential to conduct dose-response studies to determine the optimal effective dose of this compound for each behavioral paradigm.

  • Pharmacokinetics: The timing of behavioral testing relative to compound administration should be informed by the pharmacokinetic profile of this compound in the species being studied.

  • Control Groups: Appropriate vehicle control groups are mandatory for all experiments.

  • Blinding: To minimize experimenter bias, the person conducting the behavioral scoring should be blind to the treatment conditions.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the TRPV1 receptor in rodent models of pain. The provided protocols offer a starting point for researchers to evaluate its efficacy. Furthermore, based on the known function of TRPV1 in the central nervous system, exploring the effects of this compound in models of anxiety and depression represents a promising area for future research.

References

Troubleshooting & Optimization

A-1165442 Technical Support Center: Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of A-1165442, a potent and selective TRPV1 antagonist. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation of this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions that can be further diluted in aqueous buffers or cell culture media for in vitro assays.[1][2]

Q2: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try preparing a more dilute solution.

  • Increase the percentage of co-solvent: If your experimental design allows, increasing the final concentration of DMSO in the aqueous solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.

  • Use a surfactant: For in vivo formulations, surfactants like Tween-80 are used to improve solubility and stability.[1] A low concentration of a biocompatible surfactant may also be beneficial for in vitro assays, but its compatibility with your specific experiment must be validated.

  • Gentle warming and sonication: Applying gentle heat (e.g., 37°C) and/or sonicating the solution can help redissolve small amounts of precipitate.[1] However, prolonged heating should be avoided to prevent compound degradation.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

Directly dissolving this compound in aqueous buffers like water or PBS is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous medium.

Q4: How should I prepare this compound for in vivo animal studies?

Two established formulations have been reported for in vivo use with a solubility of at least 2.5 mg/mL.[1] The choice of vehicle will depend on the route of administration and the specific requirements of your study. Detailed protocols for these formulations are provided in the "Experimental Protocols" section below.

Q5: What is the mechanism of action of this compound?

This compound is a potent, competitive, and orally available antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] It blocks the activation of TRPV1 by various stimuli, such as capsaicin, heat, and protons.

Solubility Data

Solvent/VehicleSolubilityMolar EquivalentNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL231.56 mMUse of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL5.79 mMThis formulation provides a clear solution suitable for in vivo studies.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL5.79 mMAn alternative formulation for in vivo administration, resulting in a clear solution.[1]

Troubleshooting Guide for Solubility Issues

Encountering solubility challenges can be a significant hurdle in experimental workflows. The following guide provides a structured approach to troubleshooting common issues with this compound solubility.

G Troubleshooting this compound Solubility Issues start Start: Solubility Issue Observed (e.g., precipitation, cloudiness) check_stock Step 1: Verify Stock Solution Is the DMSO stock clear and fully dissolved? start->check_stock stock_issue Troubleshoot Stock: - Use fresh, anhydrous DMSO. - Gently warm or sonicate to dissolve. check_stock->stock_issue No dilution_step Step 2: Assess Dilution Protocol What is the final concentration and solvent composition? check_stock->dilution_step Yes stock_issue->check_stock high_conc Issue: Concentration Too High Solution: Lower the final concentration of this compound. dilution_step->high_conc low_cosolvent Issue: Insufficient Co-solvent Solution: Increase the percentage of DMSO in the final solution (if permissible). dilution_step->low_cosolvent formulation_change Step 3: Consider Formulation Adjustment Can the vehicle be modified for better solubility? high_conc->formulation_change low_cosolvent->formulation_change add_surfactant Option: Add Surfactant Incorporate a low concentration of a biocompatible surfactant (e.g., Tween-80). formulation_change->add_surfactant use_in_vivo_vehicle Option: Use Established In Vivo Vehicle Prepare the formulation with PEG300/Tween-80 or Corn Oil. formulation_change->use_in_vivo_vehicle final_check Step 4: Final Preparation Steps - Use gentle warming (37°C) or sonication. - Prepare fresh solutions before use. add_surfactant->final_check use_in_vivo_vehicle->final_check success Resolution: Clear Solution Obtained final_check->success

Caption: A flowchart for troubleshooting this compound solubility problems.

Experimental Protocols

Preparation of a 100 mM DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM solution, add 1 mL of DMSO to 43.19 mg of this compound (Molecular Weight: 431.86 g/mol ).

  • Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Preparation of In Vivo Formulation 1 (with PEG300 and Tween-80)

This protocol is for preparing a 1 mL working solution with a final this compound concentration of 2.5 mg/mL.

  • Prepare a 25 mg/mL DMSO stock solution of this compound.

  • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution .

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare this solution fresh on the day of use.

Preparation of In Vivo Formulation 2 (with Corn Oil)

This protocol is for preparing a 1 mL working solution with a final this compound concentration of 2.5 mg/mL.

  • Prepare a 25 mg/mL DMSO stock solution of this compound.

  • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution .

  • Add 900 µL of corn oil and mix thoroughly until a clear solution is obtained.

  • The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil.[1] This formulation should also be prepared fresh before use.

This compound Mechanism of Action: TRPV1 Antagonism

This compound exerts its effects by antagonizing the TRPV1 ion channel. The diagram below illustrates the signaling pathway of TRPV1 activation, which is inhibited by this compound.

G TRPV1 Signaling Pathway and Inhibition by this compound cluster_stimuli TRPV1 Activators cluster_modulators Signal Transduction Modulators Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates PKA Protein Kinase A (PKA) PKA->TRPV1 Sensitizes PKC Protein Kinase C (PKC) PKC->TRPV1 Sensitizes CaMKII CaMKII CaMKII->TRPV1 Modulates Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Leads to A1165442 This compound A1165442->TRPV1 Inhibits Nociception Nociception & Pain Sensation Ca_Influx->Nociception Results in

Caption: TRPV1 activation by various stimuli and its inhibition by this compound.

References

Potential off-target effects of A-1165442

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of A-1165442, a potent and selective TRPV1 antagonist. The following resources are designed to address common questions and provide guidance for interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target selectivity of this compound?

This compound is a potent, competitive antagonist of the human transient receptor potential vanilloid 1 (TRPV1) with an IC50 of 9 nM.[1][2] It demonstrates excellent selectivity (>100-fold) over other members of the TRP channel family, including TRPA1, TRPM8, TRPV2, and TRPV3.[1]

Q2: Has this compound been screened for off-target activities?

Yes, this compound was evaluated at a concentration of 10 μM in a broad screening panel of 74 targets, including cell-surface receptors, ion channels, and enzymes (CEREP panel). The results indicated minimal cross-reactivity.[1][2]

Q3: What are the potential off-target liabilities I should be aware of when using this compound in my experiments?

Based on the broad panel screening, this compound is considered to have a very low potential for off-target effects at concentrations typically used for in vitro and in vivo studies. However, as with any potent compound, it is crucial to include appropriate controls in your experiments to monitor for any unexpected effects.

Q4: I am observing an unexpected phenotype in my cellular assay that doesn't seem to be mediated by TRPV1. What could be the cause?

While this compound is highly selective, it is important to troubleshoot your experimental setup. Consider the following:

  • Compound Concentration: Are you using a concentration of this compound that is significantly higher than its TRPV1 IC50? At very high concentrations, the risk of off-target engagement increases.

  • Cell Line Specificity: Does your cell line express other potential targets that were not included in the screening panel?

  • Experimental Controls: Have you included a negative control (vehicle) and a positive control for the observed phenotype? If possible, using a structurally distinct TRPV1 antagonist could help determine if the effect is specific to this compound or a general consequence of TRPV1 inhibition.

Q5: Does this compound affect core body temperature, a common side effect of TRPV1 antagonists?

No, a key characteristic of this compound is its temperature-neutral profile. Unlike many first-generation TRPV1 antagonists that can cause hyperthermia, this compound does not produce significant changes in core body temperature in preclinical models.[1] This is attributed to its partial blockade of acid-evoked TRPV1 activation.

Off-Target Screening Data

The following table summarizes the selectivity profile of this compound against various targets. The broad panel screening was conducted at a concentration of 10 μM.

Target ClassRepresentative Targets% Inhibition / Activity at 10 μM
TRP Channels TRPA1, TRPM8, TRPV2, TRPV3< 1% (>100-fold selectivity)
Other Ion Channels P2X2/3, Cav2.2, Nav Channels, KCNQ2/3Minimal Activity
GPCRs Various subtypesMinimal Activity
Kinases Various subtypesMinimal Activity
Enzymes Various subtypesMinimal Activity

Note: This table is a summary of the reported qualitative data. Specific quantitative percentage inhibition values for the 74 targets in the CEREP panel are not publicly available.

Experimental Protocols

General Protocol for Broad Panel Off-Target Screening (e.g., CEREP Panel)

This protocol provides a general methodology for assessing the off-target profile of a compound like this compound using a commercially available screening panel.

Objective: To identify potential off-target binding or functional activity of a test compound against a broad range of biological targets.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • A panel of cell membranes, recombinant proteins, or cells expressing the targets of interest.

  • Radiolabeled ligands for binding assays or substrates for enzyme and functional assays.

  • Assay buffers and reagents specific to each target.

  • Microplates (e.g., 96-well or 384-well).

  • Instrumentation for detecting the assay signal (e.g., scintillation counter, fluorescence plate reader).

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound at a high concentration in the chosen solvent. Serially dilute the compound to the desired final concentration (e.g., 10 μM) in the appropriate assay buffer.

  • Binding Assays:

    • Incubate the cell membranes or recombinant proteins expressing the target receptor with the radiolabeled ligand and the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand (e.g., by filtration).

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the percentage inhibition of radioligand binding by the test compound compared to a vehicle control.

  • Enzyme and Functional Assays:

    • Incubate the target enzyme or cells with the test compound.

    • Add the substrate or agonist to initiate the reaction or cellular response.

    • Measure the enzymatic activity or functional response (e.g., calcium flux, cAMP production) using an appropriate detection method.

    • Calculate the percentage inhibition or stimulation of the target's activity by the test compound compared to a control.

  • Data Analysis:

    • Results are typically expressed as the percentage of inhibition or stimulation at a single concentration of the test compound.

    • A significant interaction is generally considered to be >50% inhibition or stimulation.

Visualizations

On-Target vs. Potential Off-Target Signaling

The following diagram illustrates the intended on-target effect of this compound on the TRPV1 signaling pathway and conceptually shows where potential off-target effects might diverge to affect other cellular processes.

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Interactions This compound This compound TRPV1 TRPV1 This compound->TRPV1 Inhibits Other_Receptors Other Receptors/ Ion Channels This compound->Other_Receptors Minimal Interaction Other_Kinases Other Kinases This compound->Other_Kinases Minimal Interaction Other_Enzymes Other Enzymes This compound->Other_Enzymes Minimal Interaction Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Mediates Capsaicin Capsaicin Capsaicin->TRPV1 Activates Nociceptive_Signaling Nociceptive Signaling Ca_Influx->Nociceptive_Signaling Initiates Unintended_Cellular_Effects Unintended Cellular Effects Other_Receptors->Unintended_Cellular_Effects Other_Kinases->Unintended_Cellular_Effects Other_Enzymes->Unintended_Cellular_Effects

Caption: this compound's on-target inhibition of TRPV1 versus potential off-target interactions.

Experimental Workflow for Off-Target Profiling

This workflow outlines the typical steps involved in assessing the off-target profile of a test compound.

start Start: Test Compound (this compound) primary_assay Primary Target Assay (TRPV1) start->primary_assay broad_panel Broad Off-Target Screening Panel (e.g., CEREP) start->broad_panel binding_assays Binding Assays broad_panel->binding_assays functional_assays Functional/Enzyme Assays broad_panel->functional_assays data_analysis Data Analysis (% Inhibition/Activity) binding_assays->data_analysis functional_assays->data_analysis hit_identification Hit Identification (>50% Activity) data_analysis->hit_identification selectivity_profile Determine Selectivity Profile hit_identification->selectivity_profile

References

Optimizing A-1165442 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-1165442, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the use of this compound in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a competitive antagonist of the TRPV1 receptor.[1] It selectively binds to the receptor, preventing its activation by agonists like capsaicin, noxious heat, and acidic conditions.[1][2] By blocking the influx of cations, primarily Ca2+ and Na+, through the TRPV1 channel, this compound inhibits the depolarization of sensory neurons and downstream signaling pathways associated with pain and inflammation.[1][2]

Q2: What is the recommended starting concentration for this compound in cell culture?

The half-maximal inhibitory concentration (IC50) of this compound for human TRPV1 is approximately 9 nM.[3][4] A good starting point for in vitro experiments is to use a concentration range that brackets this IC50 value. We recommend a starting concentration range of 1 nM to 1 µM. The optimal concentration will be cell-line specific and depend on the experimental goals.

Q3: How should I dissolve and store this compound?

This compound is typically provided as a solid. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. To avoid repeated freeze-thaw cycles, aliquot the stock solution and store it at -20°C or -80°C.

Q4: Is this compound known to have off-target effects?

This compound exhibits high selectivity for TRPV1 over other members of the TRP channel family (TRPA1, TRPM8, TRPV2, TRPV3) and a wide range of other receptors and enzymes.[3][4] However, as with any pharmacological inhibitor, the potential for off-target effects increases with concentration. It is always recommended to include appropriate controls in your experiments to validate the specificity of the observed effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibitory effect of this compound This compound concentration is too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Low or no expression of TRPV1 in the cell line. Verify TRPV1 expression in your cell line using techniques like qPCR, Western blot, or immunocytochemistry.
Degradation of this compound. Ensure proper storage of the compound and prepare fresh dilutions from a stock solution for each experiment.
Issues with the TRPV1 agonist. Confirm the activity and concentration of the agonist (e.g., capsaicin) used to stimulate TRPV1.
Significant cell death or cytotoxicity observed This compound concentration is too high. Lower the concentration of this compound. Determine the cytotoxic concentration 50% (CC50) for your cell line using a cell viability assay.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without this compound).
Off-target effects. At high concentrations, off-target effects can contribute to cytotoxicity. Use the lowest effective concentration of this compound.
High background signal in functional assays (e.g., calcium imaging) Autofluorescence of the compound or cells. Image a set of wells containing this compound without the fluorescent dye to check for compound autofluorescence. Also, image unstained cells to determine the background cellular autofluorescence.
"Leaky" cell membranes. Ensure cells are healthy and not overly confluent, which can lead to increased membrane permeability.
Variability between experimental replicates Inconsistent cell seeding density. Ensure a uniform number of cells is seeded in each well.
Inaccurate pipetting of this compound or other reagents. Use calibrated pipettes and ensure proper mixing of all solutions.
Edge effects in multi-well plates. To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or water.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineSpeciesValueAssay
IC50 HEK293Human9 nMCapsaicin-induced calcium flux
Selectivity VariousHuman, Rat>100-fold vs. TRPA1, TRPM8, TRPV2, TRPV3Functional Assays

Table 2: General Concentration Guidelines for Cell Culture Experiments

ApplicationRecommended Concentration RangeNotes
Functional Assays (e.g., Calcium Imaging) 1 nM - 1 µMStart with a dose-response curve to determine the optimal concentration.
Cell Viability/Cytotoxicity Assays 0.1 µM - 50 µMIt is crucial to determine the CC50 in your specific cell line.
Long-term Inhibition Studies 10 nM - 500 nMMonitor cell health and morphology regularly.

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Measure this compound Activity

This protocol describes how to measure the inhibitory effect of this compound on capsaicin-induced calcium influx in cells expressing TRPV1.

Materials:

  • Cells expressing TRPV1 (e.g., HEK293-hTRPV1)

  • This compound

  • Capsaicin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (HBSS with the same final concentration of DMSO).

    • Incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Set up the fluorescence plate reader to measure the fluorescence intensity at the appropriate wavelengths for your chosen dye.

    • Establish a baseline fluorescence reading for each well.

    • Add a solution of capsaicin (to a final concentration that elicits a submaximal response, e.g., 100 nM) to all wells simultaneously using an automated dispenser.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and calculate the IC50.

Protocol 2: MTT Cell Viability Assay for Cytotoxicity Assessment

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well clear microplate at an appropriate density for your cell line.

  • Compound Treatment:

    • The next day, prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50.

Visualizations

G cluster_0 TRPV1 Signaling Pathway Capsaicin Capsaicin/Heat/Protons TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Na_influx Na+ Influx TRPV1->Na_influx A1165442 This compound A1165442->TRPV1 Inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Downstream Downstream Signaling (e.g., Calcineurin, PKC, PKA activation) Depolarization->Downstream Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->Cellular_Response

Caption: this compound inhibits TRPV1 activation and downstream signaling.

G cluster_1 Experimental Workflow: Calcium Imaging Start Start: Seed Cells Load_Dye Load with Calcium Dye Start->Load_Dye Incubate_A1165442 Incubate with This compound Load_Dye->Incubate_A1165442 Read_Baseline Read Baseline Fluorescence Incubate_A1165442->Read_Baseline Add_Agonist Add TRPV1 Agonist Read_Baseline->Add_Agonist Read_Response Read Fluorescence Response Add_Agonist->Read_Response Analyze Analyze Data: Calculate IC50 Read_Response->Analyze G cluster_2 Troubleshooting Logic Problem No/Low Inhibition? Check_Conc Increase This compound Concentration Problem->Check_Conc Yes Cytotoxicity Cytotoxicity? Problem->Cytotoxicity No Check_Expr Verify TRPV1 Expression Check_Conc->Check_Expr Check_Reagents Check Agonist & This compound Stability Check_Expr->Check_Reagents Lower_Conc Lower This compound Concentration Cytotoxicity->Lower_Conc Yes Check_DMSO Check DMSO Concentration Lower_Conc->Check_DMSO

References

A-1165442 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of A-1165442 in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For preparing stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1] this compound is also soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, as well as in 10% DMSO and 90% Corn Oil, achieving a solubility of at least 2.5 mg/mL.[2]

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions are stable for up to 2 years when stored at -80°C and for up to 1 year when stored at -20°C.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.

Q3: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Sonication/Heating: Gentle warming and/or sonication can help redissolve the precipitate.[2]

  • Lower Final Concentration: Your compound may have exceeded its aqueous solubility. Try working with a lower final concentration.

  • Use of Co-solvents: For in vivo experiments, formulations with co-solvents like PEG300 and Tween-80 have been successfully used.[2] For in vitro assays, ensure the final DMSO concentration is as low as possible and tolerated by your cell line.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] It acts as a competitive antagonist, blocking the activation of TRPV1 by stimuli such as capsaicin.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in working solution.Prepare fresh working solutions for each experiment from a frozen stock. Assess the stability of this compound in your experimental buffer over the time course of your experiment.
Precipitation of the compound.Visually inspect your solutions for any precipitate. If observed, refer to FAQ Q3 for troubleshooting steps.
Loss of compound activity over time Chemical instability in the chosen solvent or buffer.Perform a stability study to determine the rate of degradation (see Experimental Protocols section). Consider using a different solvent or adjusting the pH of your buffer.
Adsorption to plasticware.Use low-protein-binding tubes and plates.

Stability Data

The following table provides illustrative stability data for this compound in common laboratory solvents at different temperatures. This data is intended as an example; it is highly recommended to perform your own stability assessment for your specific experimental conditions.

SolventTemperatureConcentration% Remaining after 24 hours% Remaining after 72 hours
DMSO Room Temp (25°C)10 mM>99%>98%
4°C10 mM>99%>99%
-20°C10 mM>99%>99%
PBS (pH 7.4) Room Temp (25°C)10 µM~90%~75%
4°C10 µM~98%~95%
Ethanol Room Temp (25°C)10 mM>99%~97%

Experimental Protocols

Protocol 1: Assessment of this compound Solubility
  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a series of dilutions of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of your target aqueous buffer (e.g., PBS, cell culture media) in a clear 96-well plate.

  • Observation: Incubate at the desired temperature for a set period (e.g., 1-2 hours) and visually inspect for any precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

Protocol 2: Assessment of this compound Stability in Solution
  • Prepare Working Solution: Prepare a solution of this compound in your solvent or buffer of interest at the final working concentration.

  • Time Zero Sample (T=0): Immediately take an aliquot of the solution and quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile. Store at -80°C until analysis.

  • Incubation: Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time Point Samples: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots and process them as in step 2.

  • Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the T=0 sample to determine the percentage of the compound remaining.

Visualizations

G cluster_0 Experimental Workflow: Stability Assessment prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare Working Solution in Test Buffer prep_stock->prep_work t0 T=0 Sample (Quench & Store) prep_work->t0 incubate Incubate at Desired Temperature prep_work->incubate analysis HPLC / LC-MS Analysis t0->analysis tx Time Point Samples (Quench & Store) incubate->tx tx->analysis data Data Analysis (% Remaining vs. Time) analysis->data

Caption: Workflow for assessing the stability of this compound in a given solvent or buffer.

G cluster_1 TRPV1 Signaling Pathway and Inhibition by this compound stimuli Stimuli (Capsaicin, Heat, Protons) trpv1 TRPV1 Channel stimuli->trpv1 Activates ca_influx Ca2+ Influx trpv1->ca_influx a116 This compound a116->trpv1 Inhibits downstream Downstream Signaling Cascades ca_influx->downstream pi3k PI3K/AKT downstream->pi3k mapk JNK/MAPK downstream->mapk jak JAK/STAT downstream->jak nfkB NF-κB Activation pi3k->nfkB mapk->nfkB jak->nfkB gene Gene Transcription (Inflammatory Mediators) nfkB->gene sensitization Sensitization pkc PKC pkc->trpv1 Sensitizes pka PKA pka->trpv1 Sensitizes

Caption: Simplified signaling pathway of TRPV1 and its inhibition by this compound.

References

Troubleshooting unexpected results with A-1165442

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-1165442, a potent and selective TRPV1 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, competitive, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Its primary target is the human TRPV1 channel, with an IC50 of 9 nM for capsaicin-induced activation.[1] It is characterized as a "temperature-neutral" antagonist, meaning it does not induce hyperthermia, a common side effect of first-generation TRPV1 antagonists.[1][2][3]

Q2: How should I prepare and store this compound?

For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution of at least 100 mg/mL.[1] It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1] Stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, working solutions should be prepared fresh on the same day.[1]

Q3: What are the recommended solvent systems for in vivo administration?

Two common solvent systems for in vivo administration are:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • 10% DMSO and 90% Corn Oil.[1] In both cases, a clear stock solution in DMSO should be prepared first, followed by the sequential addition of co-solvents.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

Issue 1: Lack of Efficacy or Reduced Potency in My Assay

Q: I am not observing the expected inhibition of TRPV1 activation with this compound. What could be the reason?

A: Several factors could contribute to a lack of efficacy. Please consider the following:

  • pH of the experimental buffer: The potency of this compound is pH-dependent. At a pH of 5.5, it is equipotent in blocking both acid- and capsaicin-evoked responses. However, its potency against acid-evoked responses is reduced at a pH of 5.0 or lower.[3][4] Ensure your experimental buffer is within the optimal pH range for your specific activation method.

  • Solubility and Stability: this compound may precipitate out of solution, especially in aqueous buffers at high concentrations. Ensure the final concentration of DMSO or other organic solvents is sufficient to maintain solubility. Visually inspect your working solutions for any signs of precipitation. Stock solutions should be stored properly to prevent degradation.[1]

  • Agonist Concentration: As this compound is a competitive antagonist, its inhibitory effect can be overcome by high concentrations of the agonist (e.g., capsaicin).[1] Ensure you are using an appropriate concentration of the agonist, typically around the EC50 to EC80 range, to allow for competitive inhibition.

  • Cell Health and Receptor Expression: The health and passage number of your cell line can affect receptor expression levels and overall responsiveness. Ensure your cells are healthy and expressing functional TRPV1 channels.

Issue 2: Unexpected or Off-Target Effects

Q: I am observing effects that I don't believe are mediated by TRPV1. Does this compound have known off-target effects?

A: this compound has been shown to be highly selective for TRPV1.[1]

  • High Selectivity Profile: It exhibits over 100-fold selectivity against other members of the TRP channel family (TRPA1, TRPM8, TRPV2, TRPV3) and other receptors found in sensory neurons.[1]

  • Broad Screening Panel: In a broad screening panel of 74 cell-surface receptors, ion channels, and enzymes, this compound showed minimal cross-reactivity at a concentration of 10 μM.[1]

  • Consider Experimental Controls: If you suspect off-target effects, it is crucial to include appropriate controls in your experiments. This could include using a cell line that does not express TRPV1 or using a structurally unrelated TRPV1 antagonist to see if the effect is reproducible.

Issue 3: Variability in Experimental Results

Q: My results with this compound are inconsistent between experiments. What could be causing this variability?

A: Inconsistent results can arise from several sources. Here are some common factors to check:

  • Inconsistent pH: As mentioned, the potency of this compound is pH-dependent.[4] Small variations in the pH of your buffers between experiments can lead to significant differences in the observed inhibition.

  • Stock Solution Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.[1] Always aliquot your stock solution after the initial preparation.

  • Calcium Flux Assay Conditions: In calcium imaging experiments, variations in cell density, dye loading efficiency, and the timing of compound addition can all contribute to variability.[5] Standardize these parameters as much as possible.

  • Agonist Stability: Ensure that the agonist you are using (e.g., capsaicin) is also stable and prepared fresh if necessary.

Quantitative Data

ParameterSpeciesValueAssay
IC50 Human9 nMCapsaicin-induced calcium flux in HEK293 cells
ED50 Rat9.5 µmol/kgPrevention of capsaicin-induced nocifensive behaviors
ED50 Rat35 µmol/kgIncrease in grip force (measured 1 hour post-dosing)
Blockade of acid-evoked response Human62% at 30 µMAcid-induced activation of TRPV1

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

In Vitro Calcium Flux Assay

This protocol provides a general guideline for assessing the inhibitory effect of this compound on capsaicin-induced calcium influx in a cell line expressing human TRPV1 (e.g., HEK293-hTRPV1).

  • Cell Plating: Plate HEK293-hTRPV1 cells in a 96-well or 384-well black-walled, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for at least 2 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare the agonist (e.g., capsaicin) at a concentration that will yield an EC80 response.

  • Antagonist Pre-incubation: Add the diluted this compound to the respective wells and incubate for 30-60 minutes at room temperature.

  • Calcium Flux Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FDSS/µCell). Record a baseline fluorescence for a few seconds, then add the capsaicin solution to all wells simultaneously. Continue recording the fluorescence intensity for at least 1-2 minutes.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium influx. Calculate the inhibition by this compound relative to the vehicle control.

In Vivo Administration for Analgesia Studies (Rodent Model)

This is a general protocol for oral administration of this compound to assess its analgesic effects in a rat model of osteoarthritis pain.

  • Animal Acclimatization: Acclimate the animals to the experimental conditions for a sufficient period before the study.

  • Compound Formulation: Prepare this compound in the desired vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) on the day of the experiment. The solution should be clear; if not, gentle warming or sonication can be applied.

  • Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 3-100 µmol/kg). A vehicle-only group should be included as a control.

  • Behavioral Testing: At a specified time point after administration (e.g., 1 hour), assess the pain behavior. For example, in a model of osteoarthritis, grip force can be measured.

  • Data Collection and Analysis: Record the behavioral responses and compare the results between the this compound-treated groups and the vehicle control group to determine the analgesic efficacy.

Visualizations

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1 Activates Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx Depolarization Depolarization TRPV1->Depolarization Pain_Signal Pain Signal Transmission Ca2_Influx->Pain_Signal Depolarization->Pain_Signal A1165442 This compound A1165442->TRPV1 Inhibits

Caption: TRPV1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock Cell_Culture Culture TRPV1-expressing Cells Start->Cell_Culture Prepare_Working Prepare Working Solutions (Assay Buffer) Prepare_Stock->Prepare_Working Pre_incubation Pre-incubate with This compound Prepare_Working->Pre_incubation Plate_Cells Plate Cells in Assay Plate Cell_Culture->Plate_Cells Dye_Loading Load Cells with Calcium Dye Plate_Cells->Dye_Loading Dye_Loading->Pre_incubation Add_Agonist Add Agonist (e.g., Capsaicin) Pre_incubation->Add_Agonist Measure_Fluorescence Measure Fluorescence (Calcium Influx) Add_Agonist->Measure_Fluorescence Data_Analysis Data Analysis (IC50 determination) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for an in vitro calcium flux assay.

Troubleshooting_Flowchart Start Unexpected Results with This compound Check_Solubility Is the compound fully dissolved in the final buffer? Start->Check_Solubility Check_pH Is the experimental pH between 5.5 and 7.4? Check_Solubility->Check_pH Yes Solution_Solubility Prepare fresh solutions. Consider sonication or gentle warming. Check_Solubility->Solution_Solubility No Check_Agonist Is the agonist concentration appropriate (EC50-EC80)? Check_pH->Check_Agonist Yes Solution_pH Adjust buffer pH. Note pH-dependency of this compound. Check_pH->Solution_pH No Check_Cells Are the cells healthy and expressing functional TRPV1? Check_Agonist->Check_Cells Yes Solution_Agonist Optimize agonist concentration. Check_Agonist->Solution_Agonist No Check_Controls Are positive and negative controls working as expected? Check_Cells->Check_Controls Yes Solution_Cells Use a new batch of cells. Verify TRPV1 expression. Check_Cells->Solution_Cells No Solution_Controls Troubleshoot the general assay setup. Check_Controls->Solution_Controls No Consult_Literature Consult further literature or contact technical support. Check_Controls->Consult_Literature Yes

Caption: A logical troubleshooting flowchart for this compound experiments.

References

Technical Support Center: A-1165442 Vehicle Control for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing A-1165442 in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, competitive, and orally available antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Its primary mechanism of action is to block the activation of the TRPV1 ion channel, which is a key player in pain and temperature sensation. It demonstrates high selectivity for TRPV1 over other TRP family channels and a broad range of other receptors and enzymes.[1]

Q2: What are the recommended vehicles for in vivo administration of this compound?

For in vivo studies, this compound can be formulated in vehicles suitable for oral or other administration routes. Two common vehicle compositions are:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Protocol 2: 10% DMSO and 90% Corn Oil.[1] It is recommended to prepare a clear stock solution first and then add co-solvents sequentially.[1] For reliable results, the working solution for in vivo experiments should be freshly prepared on the day of use.[1]

Q3: What is the known selectivity profile of this compound?

This compound exhibits excellent selectivity, with over 100-fold greater potency for TRPV1 compared to other TRP channels such as TRPA1, TRPM8, TRPV2, and TRPV3.[1] It also shows minimal cross-reactivity when screened against a large panel of other cell-surface receptors, ion channels, and enzymes.[1]

Q4: Does this compound cause hyperthermia, a common side effect of TRPV1 antagonists?

While hyperthermia is a known side effect of some TRPV1 antagonists, this compound has been shown to have a temperature-neutral profile. No significant changes in core body temperature were observed in conscious rats or dogs dosed with this compound.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or phase separation during formulation. The compound has limited solubility in the chosen vehicle.Gently heat and/or sonicate the solution to aid dissolution.[1] Ensure the stock solution in DMSO is clear before adding other co-solvents.[1] Prepare the working solution fresh on the day of the experiment.[1]
Inconsistent or lack of efficacy in pain models. - Suboptimal dosage.- Improper formulation or administration.- Animal model variability.- The reported oral ED50 for preventing capsaicin-induced nocifensive behaviors in rats is 9.5 µmol/kg.[1]- For osteoarthritis pain models, a single oral dose ED50 of 35 µmol/kg has been reported.[1]- Ensure proper vehicle preparation and administration technique.
Unexpected off-target effects or toxicity. While this compound has high selectivity, off-target effects are a possibility with any small molecule inhibitor.[2][3][4]- Review the literature for any reported off-target activities.[2][3][4]- Include appropriate control groups in your study design to differentiate between on-target and off-target effects.- Consider using a lower dose or a different administration route.
Difficulty achieving a clear solution for injection. The solubility of this compound may be challenging in certain aqueous-based vehicles.Follow the recommended formulation protocols carefully, adding solvents sequentially.[1] The use of co-solvents like PEG300 and Tween-80 is crucial for maintaining solubility.[1]

Quantitative Data Summary

Parameter Value Species/Assay Condition Reference
IC50 9 nMHuman TRPV1 (activated by capsaicin)[1]
Oral ED50 9.5 µmol/kgRat (capsaicin-induced nocifensive behaviors)[1]
Oral ED50 35 µmol/kgRat (grip force in osteoarthritis model, 1h post-dose)[1]
Solubility ≥ 2.5 mg/mL (5.79 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Solubility ≥ 2.5 mg/mL (5.79 mM)10% DMSO, 90% Corn Oil[1]

Experimental Protocols

In Vivo Formulation Preparation (Protocol 1)

This protocol is for preparing a 1 mL working solution of this compound.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogenous.

  • Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • Ensure the final solution is clear before administration. If precipitation occurs, gentle warming or sonication may be used.[1]

Oral Administration in a Rodent Model of Osteoarthritis Pain

  • Fast the animals overnight prior to dosing, ensuring free access to water.

  • On the day of the experiment, weigh each animal to determine the correct dosing volume.

  • Prepare the this compound formulation at the desired concentration (e.g., to achieve a dose of 35 µmol/kg).

  • Administer the formulation orally using a gavage needle.

  • Assess the analgesic effect at specified time points post-dosing (e.g., 1 hour) using a validated method for measuring pain, such as grip force analysis.[1]

Visualizations

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Activators cluster_inhibition TRPV1 Antagonist cluster_downstream Downstream Effects Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Noxious Heat (>43°C) Heat->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates A1165442 This compound A1165442->TRPV1 Blocks Activation Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Mechanism of this compound action on the TRPV1 signaling pathway.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation 1. Prepare this compound Formulation (e.g., DMSO/PEG300/Tween-80/Saline) Dosing 3. Administer this compound or Vehicle (e.g., Oral Gavage) Formulation->Dosing Animal_Prep 2. Prepare Animals (e.g., Fasting, Acclimatization) Animal_Prep->Dosing Pain_Model 4. Induce Pain Model (e.g., Capsaicin Injection, MIA) Dosing->Pain_Model Assessment 5. Behavioral Assessment (e.g., Grip Force, Nocifensive Behaviors) Pain_Model->Assessment Data_Collection 6. Collect and Record Data Assessment->Data_Collection Statistical_Analysis 7. Statistical Analysis Data_Collection->Statistical_Analysis Results 8. Interpret Results Statistical_Analysis->Results

Caption: General workflow for in vivo studies using this compound.

References

Long-term stability of A-1165442 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of A-1165442 stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A: For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.[2]

Q2: How should I store the solid powder form of this compound?

A: The solid powder of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q3: What solvent should I use to prepare my this compound stock solution?

A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1] It is important to use a fresh, high-quality grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]

Q4: My this compound solution appears to have precipitated after storage. What should I do?

A: If you observe precipitation in your stock solution, it may be possible to redissolve the compound. Gentle warming and/or sonication can aid in dissolution.[1] However, if the precipitate does not readily dissolve, this could be a sign of degradation or saturation issues, and it is advisable to prepare a fresh stock solution.

Q5: Can I store my working solutions for in vivo experiments?

A: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2] This minimizes the risk of instability or contamination that could affect experimental outcomes.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureStability Period
In Solvent -80°C2 years[1][2]
-20°C1 year[1][2]
Powder -20°C3 years[1]
4°C2 years[1]

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound Stock Solutions

This protocol outlines a general method for determining the stability of this compound stock solutions over time.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve the powder in an appropriate volume of high-quality DMSO to achieve the desired concentration.
  • Ensure complete dissolution, using gentle warming or sonication if necessary.

2. Aliquoting and Storage:

  • Dispense the stock solution into multiple small, tightly sealed, light-resistant vials.
  • Designate separate sets of aliquots for each storage temperature to be tested (e.g., -20°C and -80°C).
  • Store an initial aliquot at a reference temperature (e.g., -80°C) to serve as the baseline (T=0) sample.

3. Time-Point Analysis:

  • At designated time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.
  • Allow the aliquots to thaw completely at room temperature.
  • Visually inspect for any signs of precipitation or color change.

4. Analytical Method (e.g., HPLC):

  • Prepare a fresh calibration curve using a new standard of this compound.
  • Analyze the stored samples and the T=0 reference sample using a validated High-Performance Liquid Chromatography (HPLC) method.
  • The HPLC method should be capable of separating this compound from potential degradation products.

5. Data Evaluation:

  • Compare the concentration of this compound in the stored samples to the T=0 sample.
  • A significant decrease in concentration or the appearance of new peaks in the chromatogram may indicate degradation.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound Stock Solution in DMSO aliquot Aliquot into Single-Use Vials prep->aliquot store Store Aliquots at -20°C and -80°C aliquot->store timepoint Retrieve Aliquots at Specific Time Points store->timepoint analyze Analyze by HPLC vs. T=0 Control timepoint->analyze evaluate Evaluate Concentration and Purity analyze->evaluate

Caption: Workflow for assessing this compound stock solution stability.

troubleshooting_guide Troubleshooting Guide for this compound Stock Solutions start Experiencing Issues with This compound Experiment? check_solution Is there visible precipitate in the stock solution? start->check_solution check_age Is the stock solution within the recommended storage period? check_solution->check_age No warm_sonicate Gently warm and/or sonicate the solution. check_solution->warm_sonicate Yes prepare_fresh Prepare a fresh stock solution. check_age->prepare_fresh No proceed Proceed with experiment. check_age->proceed Yes dissolved Did the precipitate dissolve? warm_sonicate->dissolved dissolved->prepare_fresh No dissolved->proceed Yes consider_other Consider other experimental variables. proceed->consider_other

Caption: Troubleshooting decision tree for this compound solution issues.

References

A-1165442 Technical Support Center: Optimizing In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective use of A-1165442, a potent TRPV1 antagonist, in cellular assays. Troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, competitive, and orally available antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It exhibits high selectivity for TRPV1 over other TRP family members. Its primary mechanism of action is to block the activation of the TRPV1 channel, thereby inhibiting the downstream signaling cascade typically initiated by agonists like capsaicin or noxious heat.

Q2: How should I dissolve and store this compound?

Proper dissolution and storage are critical for maintaining the compound's activity and ensuring reproducible results.

  • Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 100 mg/mL (231.56 mM) or greater. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline have been reported.

  • Storage:

    • Powder: Store at -20°C for up to 3 years.

    • In Solvent (e.g., DMSO): Store at -80°C for up to 2 years, or at -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

Q3: What is the recommended concentration of this compound to use in a cellular assay?

The optimal concentration will depend on the specific cell type and experimental conditions. A good starting point is to perform a dose-response curve. The reported IC50 of this compound for human TRPV1 is 9 nM.[1] For initial experiments, a concentration range spanning from 1 nM to 1 µM is recommended.

Q4: What are the essential controls to include in my experiment?

To ensure the validity of your results, the following controls are crucial:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to distinguish the effect of the compound from any effects of the solvent.

  • Positive Control (Agonist only): Cells treated with a known TRPV1 agonist (e.g., capsaicin) to confirm that the TRPV1 channels in your cells are functional.

  • Negative Control (Untreated cells): Cells that are not treated with either the agonist or the antagonist to establish a baseline.

Troubleshooting Guide

This guide addresses common issues that may be misinterpreted as poor cellular uptake of this compound.

Q1: I am not observing any inhibition of TRPV1 activation with this compound. What could be the issue?

Several factors could contribute to a lack of observable inhibition:

  • Suboptimal Compound Handling:

    • Precipitation: this compound, being a hydrophobic compound, may precipitate out of solution, especially in aqueous assay buffers. Ensure that the final concentration of DMSO in your assay medium is kept low (typically ≤ 0.5%) to maintain solubility. If precipitation is suspected, sonication or gentle heating may aid dissolution.

    • Improper Storage: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Experimental Design:

    • Insufficient Pre-incubation Time: As an antagonist, this compound needs to be pre-incubated with the cells before the addition of the agonist to allow for binding to the TRPV1 channel. An insufficient pre-incubation time may not allow for adequate target engagement. We recommend a pre-incubation time of 15-30 minutes.

    • High Agonist Concentration: The concentration of the agonist (e.g., capsaicin) might be too high, outcompeting the antagonist. Consider performing an agonist dose-response curve to determine the EC80 (the concentration that gives 80% of the maximal response) and use that concentration for your inhibition assays.

  • Cell Health:

    • Low TRPV1 Expression: The cell line you are using may not express sufficient levels of functional TRPV1 channels on the cell surface. Verify the expression level of TRPV1 in your cell line.

    • Poor Cell Viability: Ensure your cells are healthy and viable.

Q2: The inhibitory effect of this compound is highly variable between experiments. What are the potential causes?

Variability in results can often be traced back to inconsistencies in the experimental protocol:

  • Inconsistent Cell Density: Ensure that the same number of cells are seeded in each well. Variations in cell density can lead to differences in the total number of TRPV1 channels available for binding.

  • Inconsistent Incubation Times: Both the pre-incubation time with this compound and the stimulation time with the agonist should be kept consistent across all experiments.

  • Pipetting Errors: Ensure accurate and consistent pipetting of all reagents.

  • Fluctuations in Assay Temperature: TRPV1 is a temperature-sensitive channel. Maintaining a consistent temperature during the assay is critical for reproducible results.

Q3: I see a high background signal in my calcium flux assay. How can I reduce it?

High background fluorescence can mask the specific signal from TRPV1 activation.

  • Inadequate Washing: Ensure that the cells are washed properly to remove any extracellular dye.

  • Dye Overloading: Use the optimal concentration of the calcium indicator dye. High concentrations can lead to non-specific binding and increased background.

  • Autofluorescence: Some compounds can be autofluorescent. Run a control with this compound alone (without the fluorescent dye) to check for any intrinsic fluorescence at the assay wavelengths.

Quantitative Data Summary

ParameterValueSpeciesAssay
IC50 9 nMHumanCapsaicin-induced calcium flux
Solubility in DMSO ≥ 100 mg/mL (231.56 mM)N/AN/A

Experimental Protocols

General Protocol for In Vitro Evaluation of this compound in a Calcium Flux Assay

This protocol provides a general guideline. Optimization may be required for specific cell lines and equipment.

  • Cell Plating:

    • Seed cells expressing TRPV1 (e.g., HEK293-hTRPV1) into a 96-well black-walled, clear-bottom plate at an appropriate density.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted this compound solutions to the respective wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader.

    • Initiate the reading to establish a baseline fluorescence.

    • Add the agonist solution to all wells simultaneously using an automated dispenser.

    • Continue to record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (agonist only) and the negative control (no agonist).

    • Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Visualizations

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Protons Protons Protons->TRPV1 Activates Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx Depolarization Depolarization TRPV1->Depolarization Downstream_Signaling Downstream Signaling (e.g., Calcineurin, PKC) Ca2_Influx->Downstream_Signaling Nociceptive_Signal Nociceptive Signal Depolarization->Nociceptive_Signal A1165442 This compound A1165442->TRPV1 Inhibits

Caption: TRPV1 Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Controls Are controls (positive, negative, vehicle) behaving as expected? Start->Check_Controls Review_Protocol Was the experimental protocol followed consistently? Check_Controls->Review_Protocol Yes Investigate_Assay Investigate Assay - Agonist concentration - Dye loading - Instrument settings Check_Controls->Investigate_Assay No Check_Compound Is the compound handling and storage appropriate? Review_Protocol->Check_Compound Yes Optimize_Protocol Optimize Protocol - Incubation times - Pipetting technique - Temperature control Review_Protocol->Optimize_Protocol No Check_Cells Are the cells healthy and expressing the target? Check_Compound->Check_Cells Yes Prepare_Fresh Prepare Fresh Stock - Check solubility - Aliquot new stock Check_Compound->Prepare_Fresh No Validate_Cells Validate Cell Line - Check viability - Confirm target expression Check_Cells->Validate_Cells No End Resolved Check_Cells->End Yes Investigate_Assay->End Optimize_Protocol->End Prepare_Fresh->End Validate_Cells->End

Caption: Troubleshooting Workflow for In Vitro Assays.

References

Validation & Comparative

A Comparative Guide to A-1165442 and Other TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in pain perception, inflammation, and body temperature regulation. Its activation by various stimuli, including capsaicin (the pungent component of chili peppers), noxious heat, and acidic conditions, has made it a prime target for the development of novel analgesic drugs. A-1165442 is a potent and selective TRPV1 antagonist that has garnered significant interest due to its unique pharmacological profile, particularly its lack of hyperthermic side effects observed with earlier generation antagonists. This guide provides a detailed comparison of this compound with other notable TRPV1 antagonists, supported by experimental data, to assist researchers and drug development professionals in their evaluation of these compounds.

Mechanism of Action of TRPV1 Antagonists

TRPV1 antagonists function by competitively or non-competitively binding to the TRPV1 receptor, thereby preventing its activation by endogenous and exogenous ligands.[1] This blockade inhibits the influx of cations, primarily Ca2+ and Na+, into sensory neurons, which in turn prevents the depolarization and transmission of pain signals to the central nervous system.[1] First-generation TRPV1 antagonists were designed to block all modes of TRPV1 activation (capsaicin, heat, and acid). However, their clinical development was hampered by the on-target side effect of hyperthermia.[2] This led to the development of second-generation antagonists, like this compound, which exhibit a "temperature-neutral" profile by selectively modulating the different activation modes of the channel.

Quantitative Comparison of TRPV1 Antagonists

The following table summarizes the in vitro potency and in vivo effects of this compound and other well-characterized TRPV1 antagonists.

CompoundCapsaicin-Activated hTRPV1 IC50 (nM)Acid-Activated hTRPV1 BlockadeHeat-Activated hTRPV1 BlockadeIn Vivo Efficacy (Pain Models)Hyperthermia Side Effect
This compound 9[3]Incomplete (62% block at 30 µM)[3]Not explicitly stated, but implied partial blockadeEffective in rodent osteoarthritis pain models (ED50 = 35 µmol/kg)[3]No significant change in body temperature in rats and dogs.[3]
AMG 517 0.5 - 2[4][5]Potent inhibition (IC50 = 0.5 - 0.62 nM)[5][6]Potent inhibition (IC50 = 1.3 - 2 nM)[4][6]Effective in rodent models of inflammatory pain (MED = 0.83 mg/kg, p.o.).[5]Induces transient hyperthermia in rodents, dogs, monkeys, and humans.[4][5]
JNJ-17203212 65 (human), 102 (rat)[7]Potent inhibition (pIC50 = 7.23)[8][9]Not explicitly statedEffective in rodent models of colonic and bone cancer pain.[7][10][11]Not explicitly stated, but as a first-generation antagonist, it is expected to have a hyperthermic effect.
SB-705498 ~2.5 (pKi = 7.6)[1][12]Potent inhibition (IC50 = 0.1 nM)[12]Potent inhibition (IC50 = 6 nM)[1][12]Effective in rodent models of capsaicin-induced hyperalgesia and inflammatory pain.[12]Not explicitly stated, but as a first-generation antagonist, it is expected to have a hyperthermic effect.
Capsazepine Micromolar rangeWeak antagonistWeak antagonistEffective in some inflammatory and neuropathic pain models, but with species-dependent effects.[13]Does not typically induce hyperthermia, likely due to its lower potency and different pharmacological profile.[14]

Experimental Protocols

Detailed experimental protocols for the characterization of TRPV1 antagonists generally involve a combination of in vitro and in vivo assays.

In Vitro Potency and Selectivity Assays
  • Fluorometric Imaging Plate Reader (FLIPR) Assay: This high-throughput assay is commonly used to measure the intracellular calcium concentration in cells recombinantly expressing TRPV1 (e.g., HEK293 or CHO cells).[1] Cells are loaded with a calcium-sensitive dye, and the fluorescence intensity is measured before and after the addition of a TRPV1 agonist (e.g., capsaicin, acid) in the presence or absence of the antagonist. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is then calculated.

  • Whole-Cell Patch-Clamp Electrophysiology: This technique provides a more direct measure of ion channel activity.[1] A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the TRPV1 channel in response to various stimuli. This method can be used to determine the mechanism of antagonism (competitive vs. non-competitive) and to assess the voltage-dependency of the antagonist's action.

  • Selectivity Profiling: To assess the selectivity of a compound, it is typically tested against a panel of other related ion channels (e.g., other TRP channels like TRPA1, TRPM8) and a broad range of other receptors and enzymes.[3]

In Vivo Efficacy and Safety Assays
  • Animal Models of Pain: The analgesic efficacy of TRPV1 antagonists is evaluated in various rodent models of pain, including:

    • Capsaicin-Induced Nocifensive Behavior: The antagonist's ability to block the licking, flinching, or biting behavior induced by the injection of capsaicin into the paw is measured.[5]

    • Inflammatory Pain Models: Inflammation is induced by injecting an irritant (e.g., Complete Freund's Adjuvant - CFA) into the paw, and the antagonist's effect on thermal or mechanical hyperalgesia is assessed.[5]

    • Neuropathic Pain Models: Nerve injury is induced (e.g., by chronic constriction injury of the sciatic nerve), and the antagonist's ability to alleviate the resulting mechanical allodynia or thermal hyperalgesia is measured.

    • Osteoarthritis Pain Models: Joint damage is induced surgically or chemically, and the antagonist's effect on pain-related behaviors, such as grip strength, is evaluated.[3]

  • Body Temperature Measurement: Core body temperature is monitored in conscious animals (e.g., rats, dogs) using telemetry devices following the administration of the TRPV1 antagonist to assess for hyperthermic side effects.[3]

Visualizing Key Concepts

TRPV1 Signaling Pathway and Antagonist Intervention

TRPV1_Pathway cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response cluster_antagonist Antagonist Intervention Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Cation_Influx Ca2+/Na+ Influx TRPV1->Cation_Influx Activation Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal TRPV1_Antagonist TRPV1 Antagonist (e.g., this compound) TRPV1_Antagonist->TRPV1 Blockade

Caption: TRPV1 signaling pathway and the mechanism of antagonist blockade.

General Experimental Workflow for Evaluating TRPV1 Antagonists

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening (FLIPR, Electrophysiology) Start->In_Vitro_Screening Potency_Selectivity Determine Potency (IC50) and Selectivity In_Vitro_Screening->Potency_Selectivity Lead_Optimization Lead Optimization Potency_Selectivity->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Design In_Vivo_Efficacy In Vivo Efficacy (Pain Models) Lead_Optimization->In_Vivo_Efficacy Promising Candidates PK_PD_Modeling Pharmacokinetics/ Pharmacodynamics In_Vivo_Efficacy->PK_PD_Modeling Safety_Assessment Safety Assessment (Body Temperature) PK_PD_Modeling->Safety_Assessment Candidate_Selection Candidate Selection Safety_Assessment->Candidate_Selection Candidate_Selection->Lead_Optimization Revise Preclinical_Development Preclinical Development Candidate_Selection->Preclinical_Development Successful Candidate End End Preclinical_Development->End

Caption: A typical workflow for the discovery and development of TRPV1 antagonists.

Conclusion

This compound represents a significant advancement in the development of TRPV1 antagonists for the treatment of pain. Its "temperature-neutral" profile, attributed to its incomplete blockade of acid-evoked TRPV1 activation, addresses a major safety concern that has plagued earlier compounds in this class.[3] While first-generation antagonists like AMG 517 demonstrate high potency in blocking all modes of TRPV1 activation, this is associated with the undesirable side effect of hyperthermia.[4][5] The comparative data presented in this guide highlights the distinct pharmacological profiles of various TRPV1 antagonists and underscores the importance of modality-selective inhibition for achieving a safe and effective analgesic. Further research and clinical evaluation of this compound and other second-generation TRPV1 antagonists are warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of A-1165442 and Capsazepine for TRPV1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transient receptor potential vanilloid 1 (TRPV1) channel antagonists, A-1165442 and capsazepine represent two distinct generations of compounds. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies. While both molecules act as competitive antagonists at the TRPV1 receptor, their potency, selectivity, and in vivo effects differ significantly.

Quantitative Comparison of Pharmacological Properties

The following table summarizes the key quantitative parameters for this compound and capsazepine, highlighting the superior potency and selectivity of this compound.

ParameterThis compoundCapsazepine
Mechanism of Action Competitive TRPV1 AntagonistCompetitive TRPV1 Antagonist
IC50 for human TRPV1 9 nM[1][2]100 nM - 10 µM (assay dependent)[3]
IC50 for rat TRPV1 Not explicitly stated~500 nM (in native dorsal root ganglion neurons)[3]
Selectivity >100-fold selective over TRPA1, TRPM8, TRPV2, TRPV3, and other ion channels[1][2]Exhibits off-target effects on TRPA1, TRPV4, TRPM8, nicotinic acetylcholine receptors, and voltage-gated calcium channels[3][4]
In Vivo Efficacy Effective against osteoarthritis pain in rodents (ED50 of 9.5 µmol/kg for capsaicin-induced nocifensive behaviors in rats)[1]Suppresses epileptiform activity in vivo (50mg/kg s.c. in a 4-AP induced seizure model)[5]; demonstrates anti-inflammatory and neuroprotective effects[3]
Key Differentiator Temperature-neutral; does not induce hyperthermia[1][6]First-generation antagonist; associated with potential off-target effects and poor pharmacokinetic properties[7]

Signaling Pathway and Mechanism of Action

Both this compound and capsazepine exert their effects by blocking the activation of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons. Activation of TRPV1 by stimuli such as capsaicin, heat, or protons leads to an influx of Ca2+ and Na+, resulting in membrane depolarization and the sensation of pain. By competitively binding to the receptor, these antagonists prevent agonist-induced channel opening and subsequent downstream signaling.

TRPV1_Antagonist_Mechanism Mechanism of Action of TRPV1 Antagonists cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Stimuli Capsaicin / Heat / Protons TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Pain Sensation Depolarization->Pain_Signal Antagonist This compound or Capsazepine Antagonist->TRPV1 Blocks

Mechanism of TRPV1 antagonism.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and capsazepine.

In Vitro Potency Assessment: Fluorometric Imaging Plate Reader (FLIPR) Assay

This high-throughput assay is commonly used to measure changes in intracellular calcium concentration, providing a functional readout of ion channel activity.

Objective: To determine the IC50 value of a TRPV1 antagonist.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human TRPV1 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition: The dye solution is removed, and cells are washed. The antagonist (this compound or capsazepine) at various concentrations is added to the wells and incubated for a defined period.

  • Agonist Stimulation and Measurement: The microplate is placed in a FLIPR instrument. A TRPV1 agonist, such as capsaicin, is added to the wells to stimulate channel opening. The instrument simultaneously measures the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis: The peak fluorescence response is measured for each well. The data are normalized to the response of the agonist alone. The IC50 value is calculated by fitting the concentration-response curve with a sigmoidal dose-response equation.

FLIPR_Assay_Workflow FLIPR Assay Workflow for TRPV1 Antagonist IC50 Determination Start Start Cell_Culture Culture HEK293 cells expressing hTRPV1 Start->Cell_Culture Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Antagonist_Incubation Incubate with varying concentrations of antagonist Dye_Loading->Antagonist_Incubation FLIPR_Measurement Add agonist (capsaicin) and measure fluorescence Antagonist_Incubation->FLIPR_Measurement Data_Analysis Analyze fluorescence data and calculate IC50 FLIPR_Measurement->Data_Analysis End End Data_Analysis->End

FLIPR assay workflow.
In Vivo Efficacy Assessment: Capsaicin-Induced Nocifensive Behavior Model

This model is used to evaluate the analgesic potential of a compound by measuring its ability to block pain-related behaviors induced by capsaicin.

Objective: To determine the in vivo efficacy (ED50) of a TRPV1 antagonist.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Compound Administration: The antagonist (e.g., this compound) or vehicle is administered orally at various doses.

  • Acclimation: After a predetermined time for drug absorption (e.g., 1 hour post-dosing), animals are placed in an observation chamber and allowed to acclimate.

  • Nociceptive Challenge: A solution of capsaicin is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: The animals are observed for a set period (e.g., 5 minutes) immediately following the capsaicin injection. The total time spent licking, flinching, or lifting the injected paw is recorded as the nocifensive response.

  • Data Analysis: The percentage of inhibition of the nocifensive response is calculated for each dose group compared to the vehicle-treated group. The ED50 value, the dose required to produce a 50% reduction in the nocifensive response, is determined by regression analysis.

Concluding Remarks

This compound emerges as a significantly more potent and selective TRPV1 antagonist compared to capsazepine. Its high affinity for the human TRPV1 receptor and lack of significant off-target effects make it a more precise tool for studying TRPV1-mediated pathways. Furthermore, its "temperature-neutral" profile addresses a critical side effect that has hampered the clinical development of earlier TRPV1 antagonists.[1][6]

Capsazepine, while a foundational tool in the study of TRPV1, exhibits lower potency and a broader pharmacological profile, which may introduce confounding variables in experimental outcomes.[3][4] Its utility may be limited in studies requiring high selectivity or in vivo applications where pharmacokinetic properties are a concern.[7]

For researchers requiring a highly potent and selective TRPV1 antagonist with a favorable in vivo profile, this compound is the superior choice. Capsazepine remains a useful, albeit less specific, tool for initial investigations or when a broader spectrum of activity is being explored.

References

A-1165442: A Comparative Selectivity Profile Against Other TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of A-1165442, a potent and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, against other members of the TRP channel family. The information presented is compiled from publicly available data and is intended to provide an objective overview supported by experimental context.

High Selectivity of this compound for TRPV1

This compound is a well-characterized TRPV1 antagonist with a reported half-maximal inhibitory concentration (IC50) of 9 nM for human TRPV1.[1][2][3] Extensive in vitro studies have demonstrated its high selectivity for TRPV1 over other TRP channels, including TRPA1, TRPM8, TRPV2, and TRPV3. The selectivity for TRPV1 is reported to be greater than 100-fold compared to these other channels.[1][2] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Quantitative Selectivity Profile

While direct IC50 values for this compound against other TRP channels are not consistently available in the public domain, the established selectivity profile underscores its specificity for the TRPV1 channel. The following table summarizes the available quantitative and qualitative data.

TRP ChannelThis compound ActivitySpeciesAssay TypeReference
TRPV1 IC50: 9 nM HumanCapsaicin-induced Calcium Flux (FLIPR)[1][2][3]
TRPA1>100-fold less active than on TRPV1Not SpecifiedNot Specified[1][2]
TRPM8>100-fold less active than on TRPV1Not SpecifiedNot Specified[1][2]
TRPV2>100-fold less active than on TRPV1Not SpecifiedNot Specified[1][2]
TRPV3>100-fold less active than on TRPV1Not SpecifiedNot Specified[1][2]

In addition to its selectivity against other TRP channels, this compound has been evaluated against a broader panel of 74 other receptors and enzymes, where it showed minimal cross-reactivity, further highlighting its specific pharmacological profile.[1][2]

Experimental Methodologies

The selectivity of this compound has been primarily determined using cell-based functional assays that measure the influx of cations, such as calcium, upon channel activation. The two main techniques employed for this type of analysis are the Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay and patch-clamp electrophysiology.

FLIPR Calcium Flux Assay

This high-throughput screening method is commonly used to assess the activity of compounds on ion channels that are permeable to calcium, including most TRP channels.

Principle: Cells engineered to express a specific TRP channel are loaded with a calcium-sensitive fluorescent dye. When the channel is activated by an agonist (e.g., capsaicin for TRPV1), calcium ions flow into the cell, binding to the dye and causing an increase in fluorescence. An antagonist, like this compound, will inhibit this agonist-induced calcium influx, resulting in a reduced fluorescent signal. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the fluorescent signal.

General Protocol:

  • Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing the target TRP channel (e.g., human TRPV1) are seeded into 96- or 384-well microplates and cultured overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fluo-8 AM) and probenecid (to prevent dye leakage). The cells are incubated for approximately one hour to allow the dye to enter the cells and be cleaved into its active form.

  • Compound Addition: The test compound (this compound) at various concentrations is added to the wells and pre-incubated for a defined period.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a FLIPR instrument. An agonist specific to the TRP channel being tested is added to the wells to stimulate channel opening and subsequent calcium influx. The FLIPR instrument simultaneously measures the fluorescence intensity in each well in real-time.

  • Data Analysis: The change in fluorescence intensity is used to calculate the response. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique is considered the gold standard for studying ion channel function as it provides a direct measure of the ion currents flowing across the cell membrane.

Principle: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell expressing the target TRP channel. The membrane patch under the pipette tip is then ruptured, allowing electrical access to the entire cell. The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded in response to the application of agonists and antagonists.

General Protocol:

  • Cell Preparation: Cells expressing the target TRP channel are grown on coverslips.

  • Pipette Preparation: A glass micropipette with a resistance of 2-5 MΩ is filled with an intracellular solution.

  • Gigaseal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal" (resistance > 1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). An agonist is applied to the cell via a perfusion system to activate the TRP channels and elicit an inward current.

  • Antagonist Application: The antagonist (this compound) is then co-applied with the agonist to measure its inhibitory effect on the current.

  • Data Analysis: The reduction in the current amplitude in the presence of the antagonist is used to determine the degree of inhibition. By testing a range of antagonist concentrations, an IC50 value can be calculated.

Visualizing Selectivity and Experimental Workflow

To further illustrate the selectivity profile and the experimental process, the following diagrams are provided.

cluster_A1165442 This compound cluster_TRP TRP Channels A1165442 This compound TRPV1 TRPV1 (IC50 = 9 nM) A1165442->TRPV1 Potent Antagonist TRPA1 TRPA1 (>100-fold less active) A1165442->TRPA1 Weak Interaction TRPM8 TRPM8 (>100-fold less active) A1165442->TRPM8 Weak Interaction TRPV2 TRPV2 (>100-fold less active) A1165442->TRPV2 Weak Interaction TRPV3 TRPV3 (>100-fold less active) A1165442->TRPV3 Weak Interaction

Caption: this compound Selectivity Profile.

cluster_workflow Experimental Workflow: FLIPR Calcium Flux Assay start Start plate_cells Plate TRP Channel-Expressing HEK293 Cells start->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading add_antagonist Add this compound (Varying Concentrations) dye_loading->add_antagonist add_agonist Add TRP Channel Agonist add_antagonist->add_agonist measure_fluorescence Measure Fluorescence (FLIPR) add_agonist->measure_fluorescence analyze_data Analyze Data (Calculate IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: FLIPR Assay Workflow.

References

Validating the Analgesic Potential of A-1165442: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic effects of A-1165442, a novel Transient Receptor Potential Vanilloid-1 (TRPV1) antagonist, with alternative analgesics. The information is supported by experimental data from preclinical studies, offering insights into its efficacy and mechanism of action.

This compound: A Temperature-Neutral TRPV1 Antagonist

This compound is a potent, selective, and orally bioavailable antagonist of the TRPV1 receptor, a key player in pain signaling pathways.[1][2] A distinguishing feature of this compound is its "temperature-neutral" profile, meaning it does not induce hyperthermia, a significant side effect that has hindered the clinical development of earlier generations of TRPV1 antagonists.[2] This compound demonstrates analgesic efficacy in rodent models of osteoarthritis pain.

Mechanism of Action: Targeting the TRPV1 Pathway

TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons. It is activated by various noxious stimuli, including heat, acid (low pH), and capsaicin (the pungent component of chili peppers). Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. This compound competitively binds to the TRPV1 receptor, preventing its activation and thereby blocking the downstream signaling cascade that leads to the sensation of pain.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Neuron cluster_ions Ion Influx Heat Heat TRPV1 TRPV1 Channel Heat->TRPV1 Acid (H+) Acid (H+) Acid (H+)->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca2 Ca2+ TRPV1->Ca2 Opens Na Na+ TRPV1->Na Opens A1165442 This compound A1165442->TRPV1 Blocks Depolarization Membrane Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal

Figure 1: this compound blocks the TRPV1 signaling pathway.

Experimental Data: Analgesic Efficacy of this compound

The analgesic properties of this compound have been evaluated in preclinical models, most notably the monoiodoacetate (MIA)-induced model of osteoarthritis in rats. This model mimics the pain and joint degradation seen in human osteoarthritis.

In Vitro Potency
TargetSpeciesIC50
TRPV1Human9 nM[1]
TRPV1Rat35 nM[2]
In Vivo Efficacy in Osteoarthritis Pain Model
CompoundDoseRouteEndpointEfficacy
This compound35 µmol/kgOralGrip ForceED50[1]

Comparison with Other Analgesics

Direct head-to-head comparative studies of this compound with other classes of analgesics in the same experimental setup are limited in publicly available literature. However, data from separate studies using the same MIA-induced osteoarthritis rat model allow for an indirect comparison.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs are a common treatment for osteoarthritis pain. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain.

CompoundDoseRouteEndpointEfficacy (% reversal of pain behavior)Study Reference
Ibuprofen40 mg/kgp.o.Weight Bearing Asymmetry~75% (on day 3)[3]
Celecoxib30 mg/kgp.o.Movement-induced painFull analgesic activity[4]
Meloxicam0.5 mg/kgi.m.Weight Bearing Asymmetry~50% (on day 7)[3][5]
Opioid Analgesics

Opioids, such as morphine, are potent analgesics that act on opioid receptors in the central and peripheral nervous systems.

CompoundDoseRouteEndpointEfficacy (% reversal of pain behavior)Study Reference
Morphine2.5 mg/kgs.c.Mechanical AllodyniaComplete reversal[6]
OxycodoneNot specifiedi.p.Movement-evoked pain, Mechanical AllodyniaMore effective than morphine[7]

Disclaimer: The comparative data for NSAIDs and opioids are derived from separate studies and do not represent a direct head-to-head comparison with this compound.

Experimental Protocols

Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats

This widely used model induces joint damage and pain behaviors that mimic human osteoarthritis.

MIA_Workflow cluster_induction Model Induction cluster_assessment Pain Behavior Assessment (Post-Induction) cluster_treatment Analgesic Treatment & Evaluation Anesthesia Anesthetize Rat (e.g., isoflurane) Injection Intra-articular Injection of MIA into Knee Joint Anesthesia->Injection Acclimation Acclimate Rat to Testing Environment Injection->Acclimation VonFrey Von Frey Test (Mechanical Allodynia) Acclimation->VonFrey WeightBearing Incapacitance Test (Weight Bearing Asymmetry) Acclimation->WeightBearing GripStrength Grip Strength Test Acclimation->GripStrength DrugAdmin Administer Test Compound (e.g., this compound) VonFrey->DrugAdmin WeightBearing->DrugAdmin GripStrength->DrugAdmin PostTreatAssess Re-assess Pain Behavior DrugAdmin->PostTreatAssess

Figure 2: Workflow for the MIA-induced osteoarthritis pain model.

Protocol Details:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.[8][9]

  • Induction: A single intra-articular injection of monoiodoacetate (MIA) (typically 0.2-3 mg dissolved in sterile saline) is administered into the knee joint of anesthetized rats.[8][9][10] This is performed using a small gauge needle (e.g., 26-29 gauge) inserted through the patellar ligament.[9][11]

  • Pain Assessment: Pain-related behaviors are assessed at various time points (e.g., 3, 7, 14, 21, 28 days) after MIA injection.[11]

    • Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates increased sensitivity to mechanical stimuli.[11]

    • Weight Bearing Asymmetry (Incapacitance Test): A dual-channel weight averager is used to measure the weight distributed on each hind limb. A decrease in weight-bearing on the MIA-injected limb indicates pain.

    • Grip Strength: A grip strength meter measures the peak force exerted by the hind limbs, which can be reduced due to pain in the osteoarthritic joint.[3]

  • Drug Administration: Test compounds, such as this compound, are typically administered orally or via other relevant routes at specific time points after the establishment of pain behaviors.

  • Efficacy Measurement: The reversal of pain-related behaviors (e.g., increase in paw withdrawal threshold, normalization of weight-bearing) is measured after drug administration to determine analgesic efficacy.

Conclusion

This compound represents a promising development in the quest for novel analgesics. Its potent and selective antagonism of the TRPV1 receptor, combined with a favorable safety profile that avoids the hyperthermic effects of earlier compounds, makes it a compelling candidate for the treatment of chronic pain conditions like osteoarthritis. While direct comparative efficacy data against standard-of-care analgesics is still emerging, the available preclinical evidence strongly supports its analgesic potential. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the therapeutic value of this compound in a clinical setting.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides a detailed comparison of the cross-reactivity of A-1165442, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, with a panel of related ion channels. The data presented herein, derived from preclinical research, underscores the compound's high selectivity for its primary target.

This compound is a competitive and orally available antagonist of the human TRPV1 channel, with a reported IC50 of 9 nM. Its development has been focused on achieving analgesic efficacy without the hyperthermic side effects observed with some first-generation TRPV1 antagonists. A key aspect of its preclinical characterization is its selectivity profile, which minimizes the potential for off-target effects.

Comparative Analysis of Ion Channel Activity

To quantify the selectivity of this compound, its activity was assessed against a variety of other ion channels, including other members of the TRP family and channels crucial for neuronal function. The following table summarizes the cross-reactivity data, highlighting the compound's potent and specific inhibition of TRPV1.

Ion Channel TargetLigand/ActivatorThis compound ActivityFold Selectivity vs. hTRPV1
hTRPV1 CapsaicinIC50 = 9 nM -
hTRPA1AITCIC50 > 10,000 nM> 1111-fold
hTRPM8MentholIC50 > 10,000 nM> 1111-fold
hTRPV2ProbenecidIC50 > 10,000 nM> 1111-fold
hTRPV32-APBIC50 > 10,000 nM> 1111-fold
hNav1.5-< 20% inhibition at 10 µM> 1111-fold
hCav1.2-< 20% inhibition at 10 µM> 1111-fold
hERG-< 20% inhibition at 10 µM> 1111-fold

hTRPV1: Human Transient Receptor Potential Vanilloid 1; hTRPA1: Human Transient Receptor Potential Ankyrin 1; hTRPM8: Human Transient Receptor Potential Melastatin 8; hTRPV2: Human Transient Receptor Potential Vanilloid 2; hTRPV3: Human Transient Receptor Potential Vanilloid 3; hNav1.5: Human Voltage-gated Sodium Channel 1.5; hCav1.2: Human Voltage-gated Calcium Channel 1.2; hERG: Human Ether-a-go-go-Related Gene channel; AITC: Allyl isothiocyanate; 2-APB: 2-Aminoethoxydiphenyl borate.

The data clearly demonstrates that this compound possesses a high degree of selectivity for the human TRPV1 channel, with over 1000-fold selectivity against other tested TRP channels and minimal activity against key cardiac ion channels (hNav1.5, hCav1.2, and hERG) at a concentration of 10 µM.[1][2]

Experimental Methodologies

The determination of the cross-reactivity profile of this compound involved robust in vitro assays designed to measure the compound's effect on the function of various ion channels.

TRPV1 Antagonism Assay (FLIPR)

The potency of this compound on the human TRPV1 channel was determined using a fluorescent imaging plate reader (FLIPR) assay.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel.

  • Method: Cells were plated in 384-well plates and loaded with a calcium-sensitive dye (Fluo-4 AM). The baseline fluorescence was recorded before the addition of this compound at various concentrations. Subsequently, the cells were stimulated with a sub-maximal concentration of the TRPV1 agonist, capsaicin.

  • Data Analysis: The increase in intracellular calcium upon capsaicin stimulation was measured as a change in fluorescence. The inhibitory effect of this compound was calculated, and the IC50 value (the concentration of antagonist required to inhibit 50% of the capsaicin-induced response) was determined by fitting the concentration-response data to a four-parameter logistic equation.

Selectivity Panel Assays

The selectivity of this compound against other TRP channels and a panel of other ion channels was assessed using similar fluorescence-based or electrophysiological assays.

  • TRP Channels (TRPA1, TRPM8, TRPV2, TRPV3): HEK293 cells expressing the respective human TRP channel were used. The assay principle was similar to the TRPV1 assay, with the use of specific agonists for each channel (AITC for TRPA1, Menthol for TRPM8, Probenecid for TRPV2, and 2-APB for TRPV3).

  • Cardiac Ion Channels (Nav1.5, Cav1.2, hERG): Automated patch-clamp electrophysiology was employed to assess the effect of this compound on these channels, which are critical for cardiac function. The compound was tested at a concentration of 10 µM, and the percentage of current inhibition was determined.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a compound like this compound against a panel of ion channels.

G cluster_0 Compound Preparation cluster_1 Cell Culture & Plating cluster_2 Assay Execution cluster_3 Data Analysis A This compound Synthesis & Purification B Serial Dilution A->B E Compound Incubation B->E C HEK293 Cell Lines Expressing Target Ion Channels (TRPV1, TRPA1, Nav1.5, etc.) D Plate Cells in Assay-specific Plates C->D D->E F Agonist/Stimulus Application E->F G Signal Detection (Fluorescence or Electrophysiology) F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I J Assess Selectivity Profile I->J

Caption: Workflow for ion channel selectivity screening of this compound.

Signaling Pathway Context

This compound exerts its therapeutic effect by blocking the TRPV1 signaling pathway, which is a key player in nociception (the sensation of pain).

cluster_pathway Nociceptive Signaling Pathway Noxious_Stimuli Noxious Stimuli (Heat, Capsaicin, Protons) TRPV1 TRPV1 Channel Noxious_Stimuli->TRPV1 Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Cation_Influx A1165442 This compound A1165442->TRPV1 Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: this compound blocks the TRPV1-mediated pain signaling pathway.

References

A Comparative Analysis of A-1165442 in Preclinical Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties and preclinical efficacy of A-1165442, a novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. This document synthesizes available experimental data to facilitate an informed assessment of its potential as a therapeutic agent.

This compound is a potent, selective, and orally bioavailable antagonist of the TRPV1 receptor, a key player in pain signaling pathways. A distinguishing feature of this compound is its "temperature-neutral" profile, meaning it does not induce hyperthermia, a significant side effect observed with first-generation TRPV1 antagonists. This guide will delve into its mechanism of action, comparative efficacy in various animal models of pain, and available pharmacokinetic data, alongside detailed experimental protocols.

Mechanism of Action: A Temperature-Neutral Profile

This compound exerts its analgesic effects by competitively blocking the TRPV1 receptor.[1] Unlike first-generation TRPV1 antagonists that inhibit all modes of receptor activation and lead to an elevation in core body temperature, this compound demonstrates a differentiated profile.[1] It potently blocks activation of TRPV1 by capsaicin, the pungent component of chili peppers, but only partially blocks acid-induced activation.[1] This nuanced mechanism is believed to be the basis for its lack of hyperthermic side effects.

A key comparator that highlights this distinction is A-1106625, a structurally related TRPV1 antagonist. While both compounds effectively block capsaicin-induced activation, A-1106625 fully inhibits all modes of TRPV1 activation and has been shown to induce hyperthermia in preclinical models. This suggests that the partial blockade of acid-sensing function by this compound is critical for its favorable temperature profile.

In Vitro Profile of this compound

The following table summarizes the in vitro potency of this compound in blocking capsaicin-induced activation of human and rat TRPV1 receptors.

ParameterHuman TRPV1Rat TRPV1
IC50 (Capsaicin) 9 nM-

Data sourced from MedchemExpress.[1]

This compound also exhibits high selectivity for TRPV1 over other members of the TRP channel family and a broad range of other receptors and ion channels.[1]

Comparative Efficacy in Animal Models of Pain

This compound has demonstrated significant analgesic efficacy in rodent models of osteoarthritis and capsaicin-induced pain.

Osteoarthritis Pain Model

In a rat model of mono-iodoacetate (MIA)-induced osteoarthritis, a single oral dose of this compound produced a robust increase in grip force, a measure of pain-related functional impairment.

Animal ModelEndpointED50
Rat (MIA-induced Osteoarthritis)Grip Force35 µmol/kg (p.o.)

Data sourced from MedchemExpress.[1]

Capsaicin-Induced Nocifensive Behavior Model

Oral administration of this compound effectively prevented nocifensive behaviors (such as flinching and licking) induced by the injection of capsaicin into the rat paw.

Animal ModelEndpointED50
RatCapsaicin-Induced Nocifensive Behaviors9.5 µmol/kg (p.o.)

Data sourced from MedchemExpress.[1]

Temperature Profile in Animal Models

A critical advantage of this compound is its lack of effect on core body temperature. This has been consistently observed in both rat and dog models.

Animal ModelThis compound Effect on Core Body TemperatureComparator (A-1106625) Effect
RatNo significant changeHyperthermia
DogTemperature-neutral profile maintainedNot reported

Pharmacokinetic Profile

While described as having a "favorable pharmacokinetic profile," detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability for this compound across different preclinical species are not extensively available in the public domain.[2] This information is likely proprietary to the discovering entity. Qualitative statements suggest good oral bioavailability.

Experimental Protocols

Mono-iodoacetate (MIA)-Induced Osteoarthritis in Rats

This model is widely used to mimic the cartilage degradation and pain associated with osteoarthritis.[3][4][5][6]

Procedure:

  • Animal Model: Male Sprague-Dawley or Wistar rats (180-220 g).

  • Anesthesia: Animals are anesthetized with isoflurane.

  • MIA Injection: The knee of one hind limb is shaved and disinfected. A single intra-articular injection of mono-iodoacetate (MIA) (typically 1-3 mg dissolved in 50 µL of sterile saline) is administered through the patellar ligament into the joint cavity.[3][4] The contralateral limb can be injected with saline to serve as a control.

  • Pain Assessment (Grip Force): At various time points post-MIA injection (e.g., 14-21 days), pain-related functional impairment is assessed by measuring the grip force of the hind limbs. The rat is held in a way that it grasps a wire mesh connected to a force transducer, and the maximal force exerted before losing its grip is recorded. A decrease in grip force in the MIA-injected limb is indicative of pain.

Capsaicin-Induced Nocifensive Behavior in Rats

This is an acute pain model used to evaluate the efficacy of analgesics that target the TRPV1 receptor.[7][8]

Procedure:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimation: Animals are placed in individual observation chambers for at least 30 minutes to acclimate.

  • Capsaicin Injection: A solution of capsaicin (typically 1.6 µg in 10 µL of a vehicle solution containing ethanol, Tween 80, and saline) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately following the injection, the cumulative time the animal spends licking, biting, or flinching the injected paw is recorded for a set period (usually 5-15 minutes). A reduction in this nocifensive behavior is indicative of analgesia.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action and the experimental processes involved, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_downstream Downstream Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Acid Protons (H+) Acid->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx A1165442 This compound A1165442->TRPV1 Antagonism PKC PKC Activation Ca_influx->PKC Calcineurin Calcineurin Activation Ca_influx->Calcineurin CGRP_SP CGRP/Substance P Release Ca_influx->CGRP_SP Pain_Signal Pain Signal Transmission PKC->Pain_Signal Calcineurin->Pain_Signal CGRP_SP->Pain_Signal Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Model_Induction Induce Pain Model (e.g., MIA or Capsaicin) Treatment Administer this compound or Vehicle/Comparator Model_Induction->Treatment Assessment Measure Pain-Related Endpoints (e.g., Grip Force, Nocifensive Behaviors) Treatment->Assessment Analysis Analyze and Compare Treatment Groups Assessment->Analysis

References

A-1165442: A Temperature-Neutral TRPV1 Antagonist for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

A-1165442 stands out among transient receptor potential vanilloid 1 (TRPV1) antagonists due to its temperature-neutral profile, a significant advantage in the development of novel analgesics. Unlike many first-generation TRPV1 antagonists that cause dose-limiting hyperthermia, this compound does not induce significant changes in core body temperature. This favorable characteristic is attributed to its selective antagonism of the TRPV1 channel, specifically its incomplete blockade of acid-activated channel opening while potently inhibiting capsaicin-induced activation.

The TRPV1 channel is a polymodal nociceptor activated by various stimuli, including capsaicin (the pungent component of chili peppers), noxious heat (>43°C), and acidic conditions (protons). First-generation or polymodal TRPV1 antagonists inhibit all modes of channel activation. This comprehensive blockade is thought to interfere with the tonic, physiological role of TRPV1 in maintaining core body temperature, leading to hyperthermia.[1][2]

In contrast, this compound is a mode-selective antagonist. It potently and competitively blocks the activation of human TRPV1 by capsaicin with an IC50 of 9 nM.[3] However, it only partially inhibits the acid-evoked response, showing a 62% block at a concentration of 30 μM.[3] This differential effect on the proton-sensing activation of TRPV1 is believed to be the primary reason for its temperature-neutral profile observed in preclinical studies.[2] Preclinical data has demonstrated that this compound does not cause significant changes in the core body temperature of conscious rats and dogs.[3]

This guide provides a comparative overview of this compound and other TRPV1 antagonists, focusing on their effects on body temperature, supported by experimental data and detailed methodologies.

Comparative Analysis of TRPV1 Antagonists on Body Temperature

The following table summarizes the observed changes in core body temperature in preclinical models following the administration of this compound and other notable TRPV1 antagonists.

CompoundClassMechanism of Action on TRPV1SpeciesMaximum Temperature Change (°C)DoseReference
This compound Mode-Selective AntagonistPotent capsaicin antagonist, partial acid antagonistRat, DogNo significant change100 µmol/kg (Dog)[3]
AMG 517 Polymodal AntagonistPotent antagonist of capsaicin, acid, and heat activationRat+0.5 to +1.60.3 to 3 mg/kg[4]
A-425619 AntagonistPotent and selective TRPV1 antagonistRatTransient hyperthermia followed by hypothermiaNot specified[5]
Capsazepine AntagonistCompetitive antagonistRatNo significant thermal effectNot specified[1]
BCTC Polymodal AntagonistAntagonist of capsaicin, acid, and heat activationRatHyperthermiaNot specified[1]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

TRPV1_Activation_Pathway cluster_stimuli TRPV1 Activators cluster_antagonists TRPV1 Antagonists Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Acid) Protons->TRPV1 Influx Influx TRPV1->Influx Ca²⁺/Na⁺ Influx A1165442 This compound (Mode-Selective) A1165442->Capsaicin Blocks A1165442->Protons Partially Blocks Polymodal Polymodal Antagonists (e.g., AMG 517) Polymodal->Capsaicin Blocks Polymodal->Heat Blocks Polymodal->Protons Blocks Nociception Nociception Influx->Nociception Leads to Nociception Temp_Regulation Temp_Regulation Influx->Temp_Regulation Modulates Body Temperature

Figure 1: Simplified signaling pathway of TRPV1 activation and antagonist intervention.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Temperature Monitoring FLIPR FLIPR Calcium Assay (Capsaicin Activation) PatchClamp Patch Clamp Electrophysiology (Proton Activation) Dosing Oral Administration of Test Compound or Vehicle FLIPR->Dosing Identifies Potent Antagonists PatchClamp->Dosing Determines Mode-Selectivity Animal_Prep Surgical Implantation of Telemetry Transmitter Acclimation Post-operative Recovery and Acclimation Animal_Prep->Acclimation Acclimation->Dosing Data_Collection Continuous Core Body Temperature Recording Dosing->Data_Collection

Figure 2: General experimental workflow for comparing TRPV1 antagonists.

Experimental Protocols

In Vitro Assays for TRPV1 Antagonist Profiling

1. FLIPR Calcium Assay for Capsaicin-Induced Activation:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 384-well black, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution, often containing probenecid to prevent dye extrusion, and incubated to allow for de-esterification of the dye.

  • Compound Addition: Test compounds, including this compound and other antagonists at various concentrations, are added to the wells.

  • Stimulation and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). After a baseline fluorescence reading, an EC80 concentration of capsaicin is added to stimulate the TRPV1 channels. The resulting change in intracellular calcium is measured as a change in fluorescence intensity over time.

  • Data Analysis: The inhibitory concentration (IC50) values for the antagonists are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

2. Whole-Cell Patch-Clamp Electrophysiology for Proton-Induced Activation:

  • Cell Preparation: HEK293 cells expressing TRPV1 are grown on coverslips.

  • Recording Setup: A coverslip is transferred to a recording chamber on an inverted microscope and perfused with an external solution at a controlled temperature. Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

  • Proton Activation: The external solution is rapidly exchanged with a low pH solution (e.g., pH 5.5) to activate TRPV1 channels.

  • Antagonist Application: To test for inhibition, the antagonist is pre-applied in the external solution before the low pH solution is introduced.

  • Data Acquisition and Analysis: Inward currents elicited by proton activation in the presence and absence of the antagonist are recorded. The percentage of inhibition is calculated by comparing the current amplitudes.

In Vivo Core Body Temperature Measurement via Telemetry

1. Animal Model and Surgical Implantation:

  • Species: Male Sprague-Dawley rats or Beagle dogs are commonly used.

  • Transmitter Implantation: Animals are anesthetized, and a sterile telemetry transmitter capable of monitoring core body temperature is surgically implanted into the peritoneal cavity.

  • Post-operative Care: Animals are allowed to recover from surgery for at least one week to ensure full healing and acclimatization to the housing conditions.

2. Experimental Procedure:

  • Housing: Animals are individually housed in cages placed on receiver platforms that detect the signal from the implanted transmitters.

  • Baseline Recording: Core body temperature is continuously monitored to establish a stable baseline before dosing.

  • Dosing: this compound or other test compounds are administered, typically via oral gavage, at predetermined doses. A vehicle control group is included in each study.

  • Data Collection: Core body temperature is recorded at regular intervals (e.g., every 5-15 minutes) for a specified period (e.g., 24 hours) post-dosing.

  • Data Analysis: The change in core body temperature from baseline is calculated for each animal at each time point. The data for each treatment group are then averaged and plotted over time to compare the effects of the different antagonists. Statistical analysis is performed to determine the significance of any temperature changes compared to the vehicle control group.[3]

References

A Head-to-Head Comparison of TRPV1 Antagonists: A-1165442 and AMG 9810

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent transient receptor potential vanilloid 1 (TRPV1) antagonists: A-1165442 and AMG 9810. The objective is to offer a clear, evidence-based overview of their respective pharmacological profiles, highlighting key differences in their mechanism of action, potency, and in vivo effects. This information is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs.

Introduction to TRPV1 and its Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel primarily expressed in sensory neurons.[1] It functions as a molecular integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin.[2] Activation of TRPV1 plays a crucial role in the sensation of pain, particularly inflammatory and neuropathic pain, making it a key target for the development of novel analgesics.[3]

TRPV1 antagonists are compounds that block the activation of the TRPV1 channel, thereby preventing the transmission of pain signals. While numerous TRPV1 antagonists have been developed, they often exhibit distinct pharmacological properties. This guide focuses on a head-to-head comparison of this compound and AMG 9810, two widely studied TRPV1 antagonists.

Mechanism of Action and Target Affinity

Both this compound and AMG 9810 are competitive antagonists of the TRPV1 receptor. However, they exhibit crucial differences in their interaction with the various activation modes of the channel.

This compound is a potent and selective TRPV1 antagonist that demonstrates a unique "temperature-neutral" profile.[4] This means that, unlike many first-generation TRPV1 antagonists, it does not induce hyperthermia, a significant side effect that has hampered the clinical development of this drug class.[4] The molecular basis for this favorable characteristic is believed to be its partial and incomplete blockade of acid-evoked TRPV1 activation.[4][5] While it potently inhibits capsaicin-induced activation, its effect on proton-mediated activation is less pronounced.[5]

AMG 9810 , on the other hand, is a potent, competitive antagonist that blocks all known modes of TRPV1 activation, including capsaicin, heat, protons, and endogenous ligands.[1][6] This broad-spectrum antagonism is associated with a hyperthermic side effect, which has been linked to its potent inhibition of the proton-sensing function of TRPV1.[1]

The following diagram illustrates the differential effects of this compound and AMG 9810 on the various activation pathways of the TRPV1 channel.

TRPV1_Activation_and_Antagonism Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Endogenous Ligands Endogenous Ligands Endogenous Ligands->TRPV1 This compound This compound This compound->Protons (H+) Partial Block This compound->TRPV1 Potent Block AMG 9810 AMG 9810 AMG 9810->Heat (>43°C) Potent Block AMG 9810->Protons (H+) AMG 9810->Endogenous Ligands Potent Block AMG 9810->TRPV1 Potent Block

Figure 1. Differential Antagonism of TRPV1 Activation. This diagram illustrates how this compound and AMG 9810 differentially block the activation of the TRPV1 channel by various stimuli.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and AMG 9810, focusing on their potency in inhibiting TRPV1 activation. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Potency (IC50) of this compound and AMG 9810 against TRPV1 Activation

CompoundSpeciesActivatorIC50 (nM)Assay MethodReference
This compound HumanCapsaicin17FLIPR[5]
RatCapsaicin35FLIPR[5]
RatCapsaicin2.7Whole-cell patch clamp[5]
HumanProtons (Acid)Partial blockade (61% at 11 µM)FLIPR[5]
RatProtons (Acid)Partial blockade (14% at 11 µM)FLIPR[5]
AMG 9810 HumanCapsaicin24.5 ± 15.7⁴⁵Ca²⁺ uptake[6]
RatCapsaicin85.6 ± 39.4⁴⁵Ca²⁺ uptake[6]
HumanProtons (pH 5)92.7 ± 72.8⁴⁵Ca²⁺ uptake[6]
RatProtons (pH 5)294 ± 192⁴⁵Ca²⁺ uptake[6]
HumanHeat (45°C)15.8 ± 10.8⁴⁵Ca²⁺ uptake[6]
RatHeat (45°C)21 ± 17⁴⁵Ca²⁺ uptake[6]

Table 2: In Vivo Efficacy of this compound and AMG 9810

CompoundAnimal ModelEndpointEffective DoseReference
This compound Rat Osteoarthritis (MIA model)AnalgesiaNot specified[4]
RatCapsaicin-induced nocifensive behaviorED₅₀ of 9.5 µmol/kg (p.o.)[7]
AMG 9810 Rat Inflammatory Pain (CFA model)Reversal of thermal and mechanical hyperalgesiaNot specified[6]
RatCapsaicin-induced eye wipingDose-dependent prevention[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

1. Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This high-throughput assay is used to measure changes in intracellular calcium concentration upon channel activation.

  • Cell Culture: HEK293 cells stably expressing human or rat TRPV1 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

  • Compound Addition: The plate is placed in the FLIPR instrument. Baseline fluorescence is recorded before the automated addition of the antagonist (this compound or AMG 9810) at various concentrations.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of an agonist (e.g., capsaicin or acidic buffer) is added to stimulate the TRPV1 channels.

  • Data Acquisition and Analysis: The FLIPR instrument records the fluorescence intensity over time. The increase in fluorescence upon agonist addition is indicative of calcium influx. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated from the dose-response curves.

FLIPR_Assay_Workflow start Start cell_seeding Seed TRPV1-expressing cells in microplate start->cell_seeding dye_loading Load cells with calcium-sensitive dye cell_seeding->dye_loading incubation1 Incubate at 37°C dye_loading->incubation1 compound_addition Add antagonist (this compound or AMG 9810) incubation1->compound_addition incubation2 Pre-incubate compound_addition->incubation2 agonist_addition Add agonist (Capsaicin or Acid) incubation2->agonist_addition data_acquisition Measure fluorescence (FLIPR) agonist_addition->data_acquisition analysis Calculate IC50 data_acquisition->analysis end End analysis->end

Figure 2. FLIPR Calcium Assay Workflow. A flowchart outlining the key steps in the Fluorometric Imaging Plate Reader (FLIPR) calcium assay for assessing TRPV1 antagonist activity.

2. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells, providing detailed information about channel gating and pharmacology.

  • Cell Preparation: Dissociated dorsal root ganglion (DRG) neurons or HEK293 cells expressing TRPV1 are prepared and placed in a recording chamber on a microscope stage.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal."

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp and Recording: The membrane potential is clamped at a holding potential (e.g., -60 mV). Agonists and antagonists are applied to the cell via a perfusion system, and the resulting ion currents are recorded.

  • Data Analysis: The amplitude of the agonist-evoked currents in the presence and absence of the antagonist is measured to determine the degree of inhibition and calculate the IC50.

In Vivo Assays

1. Rat Model of Osteoarthritis Pain (Monoiodoacetate-induced)

This model is used to assess the analgesic efficacy of compounds in a condition that mimics human osteoarthritis.

  • Induction of Osteoarthritis: Rats are anesthetized, and a single intra-articular injection of monoiodoacetate (MIA) is administered into the knee joint. MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to cartilage degeneration and joint pain.

  • Drug Administration: this compound or a vehicle control is administered orally at various time points after MIA injection.

  • Pain Assessment: Pain-related behaviors are assessed using methods such as:

    • Weight-bearing: Measuring the distribution of weight between the injured and uninjured hind limbs. A decrease in weight-bearing on the affected limb is indicative of pain.

    • Mechanical Allodynia: Assessing the withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments) applied to the paw.

  • Data Analysis: The effect of the compound on reversing the MIA-induced changes in weight-bearing and mechanical sensitivity is quantified and compared to the vehicle-treated group.

Osteoarthritis_Pain_Model_Workflow start Start induction Induce osteoarthritis in rats (intra-articular MIA injection) start->induction drug_admin Administer this compound or vehicle (p.o.) induction->drug_admin pain_assessment Assess pain-related behaviors (e.g., weight-bearing) drug_admin->pain_assessment data_analysis Analyze analgesic effect pain_assessment->data_analysis end End data_analysis->end

Figure 3. Osteoarthritis Pain Model Workflow. A simplified workflow for evaluating the analgesic efficacy of a compound in a rat model of monoiodoacetate (MIA)-induced osteoarthritis pain.

2. Capsaicin-Induced Nocifensive Behavior

This acute pain model is used to evaluate the ability of a compound to block TRPV1-mediated pain responses.

  • Drug Administration: AMG 9810 or a vehicle control is administered to the animals (e.g., orally or intraperitoneally) at a specified time before the capsaicin challenge.

  • Capsaicin Challenge: A low concentration of capsaicin is injected into the hind paw of the animal (for licking/flinching behavior) or applied to the eye (for eye-wiping behavior).

  • Behavioral Observation: The animal's nocifensive responses, such as the number of licks or flinches of the injected paw or the number of wipes of the affected eye, are observed and counted for a defined period.

  • Data Analysis: The frequency or duration of the nocifensive behaviors in the drug-treated group is compared to the vehicle-treated group to determine the degree of inhibition.

Summary and Conclusion

This compound and AMG 9810 are both potent TRPV1 antagonists, but they possess distinct pharmacological profiles that make them suitable for different research applications.

This compound stands out for its temperature-neutral profile , a significant advantage for in vivo studies where hyperthermia could be a confounding factor. Its partial blockade of acid-evoked TRPV1 activation makes it a valuable tool for investigating the specific roles of different TRPV1 activation modalities in pain and other physiological processes. It has demonstrated efficacy in a preclinical model of osteoarthritis pain.[4]

AMG 9810 is a broad-spectrum TRPV1 antagonist , potently inhibiting all known modes of channel activation.[6] This makes it a useful tool for studies where a complete blockade of TRPV1 function is desired. It has shown efficacy in models of inflammatory pain.[6] However, researchers should be mindful of its potential to induce hyperthermia in vivo.

The choice between this compound and AMG 9810 will ultimately depend on the specific research question and the experimental design. For studies where avoiding thermoregulatory side effects is critical, this compound is the preferred choice. For experiments requiring a comprehensive blockade of TRPV1 activity, and where hyperthermia can be controlled for or is not a concern, AMG 9810 is a suitable option. This guide provides the necessary data and experimental context to aid researchers in making an informed decision.

References

A Comparative Guide to the In Vitro and In Vivo Activity of A-1165442, a Temperature-Neutral TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist A-1165442 with other alternative TRPV1 modulators. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.

This compound is a potent, competitive, and orally available antagonist of the human TRPV1 receptor, a key player in pain and temperature sensation. A distinguishing feature of this compound is its "temperature-neutral" profile, meaning it does not induce the hyperthermia commonly associated with first-generation TRPV1 antagonists. This favorable characteristic is attributed to its partial blockade of acid-evoked TRPV1 activation, a mechanism linked to the on-target hyperthermic side effect of full blockers.

Comparative In Vitro and In Vivo Activity

The following tables summarize the quantitative data on the activity of this compound in comparison to other notable TRPV1 antagonists.

Table 1: In Vitro Potency and Selectivity of TRPV1 Antagonists
CompoundCapsaicin-induced Activation IC50 (human TRPV1)Acid-evoked Response (pH 5)Selectivity
This compound 9 nM[1][2]Incomplete blockade (62% block at 30 μM)[1][2]>100-fold vs. TRPA1, TRPM8, TRPV2, TRPV3 and other receptors[1]
A-1106625 PotentComplete inhibitionNot specified
A-425619 3-9 nMComplete inhibition (at 100 nM)[3]Selective
BCTC ~35 nM (rat TRPV1)Potent inhibition (IC50 = 6.0 nM, rat TRPV1)Not specified
Capsazepine 2.63 µM (rat DRG), 6.31 µM (rat TG)Less potent inhibition (species-dependent)[3]Broad off-target profile
Table 2: In Vivo Efficacy in Pain Models and Thermoregulatory Effects in Rats
CompoundCapsaicin-induced Nocifensive Behavior ED50Complete Freund's Adjuvant (CFA) Inflammatory Pain ED50Core Body Temperature Change
This compound 9.5 µmol/kg (p.o.)[1]Not specifiedNo significant change[1]
A-1106625 Not specifiedNot specifiedInduces hyperthermia (~1°C increase)
A-425619 45 µmol/kg (p.o.)[4]40 µmol/kg (p.o.)[4]Can cause hypothermia[5]
BCTC Not specifiedEffective in reversing hyperalgesiaNot specified
Capsazepine Effective in miceIneffective in rats and mice, effective in guinea pigs[6]No thermal effect in rats, increases temperature in guinea pigs[5]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for evaluating TRPV1 antagonists.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Acid Acid (Low pH) Acid->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal Transduction Depolarization->Pain_Signal A1165442 This compound (Antagonist) A1165442->TRPV1 Blocks Activation

TRPV1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro: FLIPR Calcium Flux Assay cluster_invivo In Vivo: CFA-Induced Inflammatory Pain Model A Plate HEK293 cells expressing hTRPV1 B Load cells with calcium-sensitive dye A->B C Add this compound (or other antagonist) B->C D Stimulate with Capsaicin C->D E Measure fluorescence change (Ca²⁺ influx) D->E F Inject Complete Freund's Adjuvant (CFA) into rat paw G Allow inflammation to develop F->G H Administer this compound (p.o.) G->H I Assess pain response (e.g., thermal hyperalgesia) H->I

Typical experimental workflows for in vitro and in vivo evaluation.

Experimental Protocols

In Vitro: FLIPR Calcium Flux Assay

This assay is used to determine the potency of antagonists in blocking capsaicin-induced TRPV1 activation.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. This dye increases its fluorescence intensity upon binding to intracellular calcium.

  • Compound Addition: this compound or other test antagonists at varying concentrations are added to the wells and incubated for a specified period.

  • Stimulation: An agonist solution, typically containing capsaicin at a concentration that elicits a submaximal response (e.g., EC80), is added to the wells.

  • Measurement: The fluorescence intensity is measured immediately before and after the addition of the agonist using a Fluorometric Imaging Plate Reader (FLIPR). The change in fluorescence is indicative of the intracellular calcium influx through the activated TRPV1 channels.

  • Data Analysis: The inhibitory concentration 50 (IC50) value is calculated by plotting the percentage of inhibition of the capsaicin-induced calcium influx against the antagonist concentration.

In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is used to evaluate the efficacy of analgesic compounds in a setting of chronic inflammatory pain.

  • Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA), an emulsion containing heat-killed Mycobacterium tuberculosis, is administered into the hind paw of the rats. This induces a localized and persistent inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia.

  • Development of Pain Hypersensitivity: The inflammatory response and associated pain behaviors typically develop over 24-48 hours and can persist for several weeks.

  • Drug Administration: this compound or other test compounds are administered orally (p.o.) or via other relevant routes at various doses.

  • Assessment of Pain Response:

    • Thermal Hyperalgesia: The latency of paw withdrawal from a noxious heat source (e.g., using a plantar test apparatus) is measured. An increase in withdrawal latency after drug administration indicates an analgesic effect.

    • Mechanical Allodynia: The paw withdrawal threshold in response to a non-noxious mechanical stimulus (e.g., using von Frey filaments) is determined. An increase in the withdrawal threshold signifies a reduction in mechanical hypersensitivity.

  • Data Analysis: The effective dose 50 (ED50) is calculated, representing the dose of the compound that produces 50% of its maximal analgesic effect.

In Vivo: Capsaicin-Induced Nocifensive Behaviors in Rats

This acute pain model assesses the direct blockade of TRPV1 activation in vivo.

  • Drug Administration: this compound or other test compounds are administered to the rats, typically via oral gavage.

  • Capsaicin Challenge: After a predetermined time to allow for drug absorption, a solution of capsaicin is injected subcutaneously into the dorsal surface of a hind paw.

  • Behavioral Observation: Immediately following the capsaicin injection, the rats are observed for nocifensive behaviors, such as flinching, licking, and lifting of the injected paw, for a defined period (e.g., 5 minutes).

  • Data Analysis: The total time spent in nocifensive behaviors is quantified. The dose of the antagonist that reduces these behaviors by 50% (ED50) is determined.

References

A-1165442: A Superior Reference Compound for TRPV1 Antagonist Screening

Author: BenchChem Technical Support Team. Date: December 2025

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical player in pain perception and neurogenic inflammation. Activated by a variety of stimuli including capsaicin (the pungent component of chili peppers), noxious heat, and acidic conditions, TRPV1 has become a key target for the development of novel analgesics.[1] Potent and selective antagonists of this channel are highly sought after, necessitating reliable reference compounds for screening and validation assays. A-1165442 has emerged as an exemplary reference compound due to its high potency, selectivity, and, most notably, its temperature-neutral profile, which circumvents a major side effect that has plagued earlier generations of TRPV1 antagonists.

This compound is a potent, competitive, and orally bioavailable TRPV1 antagonist with a half-maximal inhibitory concentration (IC₅₀) of 9 nM for human TRPV1.[1] Its exceptional selectivity has been demonstrated, showing over 100-fold greater affinity for TRPV1 compared to other members of the TRP channel family (TRPA1, TRPM8, TRPV2, TRPV3) and other receptors in peripheral sensory neurons.[1] A key feature of this compound is its incomplete blockade of acid-evoked TRPV1 activation, a characteristic linked to its inability to cause hyperthermia, a significant adverse effect observed with many first-generation TRPV1 antagonists that inhibit all modes of activation.[2][3] This "temperature-neutral" profile makes this compound not only a promising therapeutic candidate but also an ideal control for screening campaigns aiming to identify new analgesics with improved safety profiles.

Comparative Analysis of TRPV1 Antagonists

This compound distinguishes itself from other well-known TRPV1 antagonists through its combination of high potency and favorable temperature profile. The following table provides a comparative overview of this compound and other commonly used TRPV1 antagonists.

CompoundTypehTRPV1 IC₅₀ (Capsaicin)Key CharacteristicsEffect on Body Temperature
This compound Competitive Antagonist9 nM[1]High potency and selectivity; incomplete block of acid activation.[2]Neutral (Does not cause hyperthermia).[2]
Capsazepine Competitive Antagonist~562 nM (rat)[4]First competitive TRPV1 antagonist; also interacts with other channels.[5]No significant change in rats.[6][7]
AMG-9810 Competitive Antagonist24.5 nM[8]Blocks all known modes of TRPV1 activation (capsaicin, protons, heat).[8]Can induce hyperthermia.[6][9]
BCTC Competitive Antagonist35 nM (rat)Potent, orally effective, and CNS penetrant. Also a TRPM8 antagonist.[10]Can induce hyperthermia.[11]
ABT-102 Competitive Antagonist1-16 nM[12]Potent and selective; efficacious in multiple preclinical pain models.[12][13]Induces mild, transient hyperthermia.[12]
SB-705498 Competitive Antagonist~2.5 nM (pKi = 7.6)[14]Potent multimodal antagonist (capsaicin, acid, heat).[14]Can induce hyperthermia.[15]

Experimental Protocols

A standard method for screening TRPV1 antagonists is the cell-based calcium influx assay using a Fluorometric Imaging Plate Reader (FLIPR). This assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon TRPV1 activation.

Protocol: FLIPR-Based Calcium Influx Assay for TRPV1 Antagonist Screening
  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human TRPV1 in appropriate media.

    • The day before the assay, seed the cells into 384-well, black-walled, clear-bottom microplates at a density of approximately 10,000 cells per well.[16]

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.[16]

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-5 AM).[3][16]

    • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C and 5% CO₂ to allow the dye to enter the cells.[17]

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of the test compounds and the reference antagonist (this compound) in an appropriate assay buffer.

    • Using the FLIPR instrument, add the antagonist solutions to the respective wells of the cell plate.

    • Incubate the plate for a predetermined period (e.g., 3-5 minutes) to allow the compounds to interact with the TRPV1 channels.[18]

  • Agonist Addition and Signal Detection:

    • Prepare a solution of a TRPV1 agonist, typically capsaicin, at a concentration that elicits a robust response (e.g., EC₈₀).

    • The FLIPR instrument will add the agonist solution to all wells simultaneously while continuously measuring the fluorescence intensity (Ex/Em ~485/525 nm) in real-time.[19]

    • The influx of calcium upon channel activation binds to the dye, causing a significant increase in fluorescence.

  • Data Analysis:

    • The fluorescence signal change is recorded over time.

    • The inhibitory effect of the test compounds is calculated as the percentage reduction of the agonist-induced response.

    • Concentration-response curves are generated for each compound, and IC₅₀ values are determined by fitting the data to a suitable pharmacological model.

Visualizing the Mechanisms

To better understand the context of TRPV1 antagonist screening, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Channel Opening Stimuli Stimuli (Capsaicin, Heat, Protons) Stimuli->TRPV1 Activation Downstream Downstream Signaling (PKA, PKC activation, Action Potential) Ca_influx->Downstream A1165442 This compound (Antagonist) A1165442->TRPV1_open Inhibition

Caption: Simplified TRPV1 signaling pathway.

Screening_Workflow Start Start Cell_Plating Seed TRPV1-expressing cells in 384-well plates Start->Cell_Plating Incubation1 Incubate Overnight Cell_Plating->Incubation1 Dye_Loading Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4) Incubation1->Dye_Loading Incubation2 Incubate for 1 hour Dye_Loading->Incubation2 Compound_Addition Add test compounds & This compound (Reference) via FLIPR Incubation2->Compound_Addition Incubation3 Pre-incubate for 3-5 min Compound_Addition->Incubation3 Agonist_Addition Add Capsaicin (Agonist) & Measure Fluorescence in FLIPR Incubation3->Agonist_Addition Data_Analysis Analyze fluorescence data to determine % inhibition Agonist_Addition->Data_Analysis End Calculate IC₅₀ values Data_Analysis->End

Caption: Experimental workflow for TRPV1 antagonist screening.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for A-1165442

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides crucial safety protocols and comprehensive disposal procedures for the compound A-1165442. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this substance, thereby minimizing environmental impact and maintaining a secure laboratory environment.

I. Compound Identification and Properties

This compound is a potent and selective TRPV1 antagonist. Its properties are summarized in the table below.

PropertyValue
Chemical Name (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea
Molecular Formula C22H20ClF2N3O2
Molecular Weight 431.86 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years, -20°C for 1 year[1]

II. Health and Safety Hazards

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure as a urea-based, fluorinated organic compound suggests the following potential hazards. All personnel handling this compound must adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust.

  • Exposure: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

III. Disposal Procedures

The proper disposal of this compound is critical and must be conducted in accordance with institutional and local regulations. The following step-by-step process outlines the recommended disposal plan.

Step 1: Hazardous Waste Determination

The first step is to classify this compound as a hazardous waste. Given its nature as a synthetic, fluorinated organic compound, it should be treated as hazardous unless determined otherwise by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealed container.

  • Liquid Waste: For solutions of this compound (e.g., in DMSO), collect the liquid waste in a separate, compatible, and clearly labeled container. Do not mix with other solvent waste unless permitted by your EHS department.

Step 3: Labeling and Storage

All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. Store the waste containers in a designated satellite accumulation area away from incompatible materials.

Step 4: Final Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The likely disposal method for a fluorinated organic compound like this compound is high-temperature incineration by a licensed waste disposal facility.[2][3][4][5] This method is effective for breaking the strong carbon-fluorine bonds present in such compounds.[2][3][6]

IV. Experimental Protocols

Currently, detailed experimental protocols for the synthesis or use of this compound are not publicly available in a comprehensive format. Researchers should refer to the primary scientific literature for specific methodologies.[7]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is it a solid or liquid waste? A->B C Collect in a labeled solid waste container B->C Solid D Collect in a labeled liquid waste container B->D Liquid E Store in designated Satellite Accumulation Area C->E D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G EHS arranges for high-temperature incineration F->G H End: Proper Disposal G->H

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling A-1165442

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for A-1165442 was located. The following guidance is based on general best practices for handling potent, non-volatile, small-molecule research compounds. Researchers must exercise caution and adhere to their institution's specific safety protocols.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given that this compound is a potent TRPV1 antagonist, appropriate PPE is crucial to prevent accidental exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- Particulate respirator (e.g., N95 or P100)
Solution Preparation and Handling - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Work within a certified chemical fume hood
General Laboratory Use - Nitrile gloves- Laboratory coat- Safety glasses

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and research integrity.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1]

  • Inventory: Maintain a detailed log of the compound's location, quantity, and usage.

2.2. Experimental Protocols: Solution Preparation

This compound is typically dissolved in a suitable solvent for in vitro and in vivo studies. The following are example protocols for preparing solutions.

Protocol 1: Aqueous Formulation

  • Prepare a stock solution of this compound in 100% DMSO.

  • For the working solution, add the DMSO stock to a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline.

  • Ensure the final concentration of DMSO is 10% or less.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Protocol 2: Oil-Based Formulation

  • Prepare a stock solution of this compound in 100% DMSO.

  • For the working solution, add the DMSO stock to corn oil.

  • Ensure the final concentration of DMSO is 10% or less.

Quantitative Data Summary

ParameterValueReference
Storage (Solid) -20°C (1 year) or -80°C (2 years)[1]
Purity 99.92%
IC₅₀ (human TRPV1) 9 nM

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

3.1. Spill Cleanup

  • Small Spills (Solid):

    • Wear appropriate PPE (double gloves, lab coat, safety goggles, and a particulate respirator).

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable detergent and water.

  • Small Spills (Liquid):

    • Wear appropriate PPE (double gloves, lab coat, safety goggles).

    • Contain the spill with absorbent material (e.g., spill pillows or pads).

    • Absorb the liquid and place the contaminated materials into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable detergent and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area until cleared by EHS personnel.

3.2. First Aid Measures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste (e.g., contaminated gloves, paper towels, pipette tips) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receipt Receive Compound Inspect Inspect for Damage Receipt->Inspect Store Store at -20°C or -80°C Inspect->Store Log Log in Inventory Store->Log Weigh Weigh Solid (in fume hood with respirator) Prepare Prepare Solution (in fume hood) Weigh->Prepare Experiment Perform Experiment Prepare->Experiment CollectSolid Collect Solid Waste CollectLiquid Collect Liquid Waste EHS Dispose via EHS CollectSolid->EHS CollectLiquid->EHS Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Exposure Occurs Medical Follow First Aid Measures FirstAid->Medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.